molecular formula C29H43N5O4S B3118065 (S,R,S)-Ahpc-C6-NH2

(S,R,S)-Ahpc-C6-NH2

Número de catálogo: B3118065
Peso molecular: 557.7 g/mol
Clave InChI: MOCAYTDKEHDJAK-MVERNJQCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(S,R,S)-Ahpc-C6-NH2 is a useful research compound. Its molecular formula is C29H43N5O4S and its molecular weight is 557.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H43N5O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCAYTDKEHDJAK-MVERNJQCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H43N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-Ahpc-C6-NH2: A Technical Guide for Researchers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-C6-NH2 , also known by its synonym VH032-C6-NH2 , is a synthetic E3 ligase ligand-linker conjugate pivotal in the field of targeted protein degradation (TPD). This molecule serves as a crucial building block for the creation of Proteolysis Targeting Chimeras (PROTACs), a class of small molecules designed to selectively eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, its properties, applications, and the experimental protocols necessary for its use.

Core Concepts and Chemical Properties

This compound is comprised of two key functional components: the (S,R,S)-Ahpc moiety, which is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a C6 aliphatic linker terminating in a primary amine (-NH2) group.[1][2] The primary amine serves as a versatile attachment point for a ligand that binds to a specific protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.

The fundamental principle behind its function lies in the PROTAC mechanism. A PROTAC molecule simultaneously binds to both the target protein and an E3 ligase, forming a ternary complex.[3][4] This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome.

PropertyValueReference
Full Chemical Name (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-N-((1s,4s)-4-(aminomethyl)cyclohexyl)-4-hydroxy-2-pyrrolidinecarboxamideN/A
Synonyms VH032-C6-NH2[5]
Molecular Formula C29H43N5O4SN/A
Molecular Weight 557.75 g/mol N/A
CAS Number 2306389-03-5N/A
Appearance Off-white to light yellow solidN/A
Solubility Soluble in DMSON/A

Applications in Drug Discovery and Chemical Biology

The primary application of this compound is in the development of PROTACs for the targeted degradation of a wide array of proteins implicated in various diseases, particularly cancer. The C6-NH2 linker provides a flexible and commonly used tethering point for coupling to a warhead that targets a specific protein.

Development of AKT Degraders

This compound has been utilized in the synthesis of PROTACs aimed at degrading the Serine/Threonine kinase AKT, a key node in the PI3K/AKT/mTOR signaling pathway that is frequently hyperactivated in cancer. By conjugating an AKT inhibitor to the amine terminus of this compound, researchers can create a PROTAC that recruits VHL to AKT, leading to its ubiquitination and subsequent degradation.

Probing and Degrading FBXO22

A closely related analogue, (S,R,S)-AHPC(Me)-C6-NH2, has been demonstrated to be a potent and selective degrader of F-box protein 22 (FBXO22), an E3 ligase subunit that is overexpressed in several cancers. This highlights the potential for VHL-recruiting ligands, facilitated by linkers such as the C6-NH2 moiety, to be repurposed for the degradation of other E3 ligase components, a novel strategy in TPD.

Quantitative Data

The efficacy of PROTACs derived from this compound is quantified by several key parameters, including binding affinity to the E3 ligase and the target protein, and the efficiency of target degradation in cellular assays.

ParameterMoleculeTargetValueCell LineReference
Binding Affinity (Kd) VH032 (core ligand)VHL E3 Ligase185 nMN/A
Half-maximal Degradation Concentration (DC50) (S,R,S)-AHPC(Me)-C6-NH2FBXO2277 nMJurkat
Maximum Degradation (Dmax) (S,R,S)-AHPC(Me)-C6-NH2FBXO2299%Jurkat

Experimental Protocols

The following are detailed methodologies for key experiments involving the use and characterization of PROTACs synthesized from this compound.

Synthesis of a PROTAC using this compound

Objective: To couple a ligand for a protein of interest (POI-ligand) containing a carboxylic acid to the primary amine of this compound.

Materials:

  • This compound

  • POI-ligand with a carboxylic acid functional group

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar peptide coupling reagent

  • Anhydrous N,N-Dimethylformamide (DMF)

  • High-Performance Liquid Chromatography (HPLC) for purification

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the POI-ligand-COOH (1 equivalent) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution.

  • Add PyBOP (1.2 equivalents) to the solution and stir for 5 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Western Blotting for Protein Degradation

Objective: To quantify the degradation of the target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC synthesized from this compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

In-Vitro Ubiquitination Assay

Objective: To confirm that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.

Materials:

  • Recombinant purified target protein

  • Recombinant purified VHL-Elongin B-Elongin C (VBC) complex

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Ubiquitin

  • ATP

  • PROTAC

  • Ubiquitination reaction buffer

  • Anti-target protein antibody for Western blotting

Procedure:

  • Set up the ubiquitination reaction by combining the target protein, VBC complex, E1, E2, ubiquitin, and ATP in the reaction buffer.

  • Add the PROTAC at various concentrations or DMSO as a control.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Analyze the reaction products by Western blotting using an antibody against the target protein.

  • The appearance of higher molecular weight bands corresponding to ubiquitinated target protein confirms the activity of the PROTAC.

Visualizations

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Signaling_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitinates POI Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 Activates E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Characterization

PROTAC_Workflow cluster_synthesis Synthesis & Purification cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Synthesis PROTAC Synthesis (Coupling of POI-ligand to This compound) Purification HPLC Purification Synthesis->Purification Characterization MS & NMR Characterization Purification->Characterization Binding_Assay Ternary Complex Formation Assay (e.g., SPR, TR-FRET) Characterization->Binding_Assay Ubiquitination_Assay In-vitro Ubiquitination Assay Binding_Assay->Ubiquitination_Assay Western_Blot Western Blot for Protein Degradation (DC50, Dmax) Ubiquitination_Assay->Western_Blot Proteomics Quantitative Mass Spectrometry (Proteome-wide selectivity) Western_Blot->Proteomics Cell_Viability Cell Viability/Proliferation Assay Western_Blot->Cell_Viability

References

The Strategic Role of (S,R,S)-Ahpc-C6-NH2 in PROTAC Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The PROTAC Revolution and the Centrality of the Linker

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology. These heterobifunctional molecules co-opt the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the choice of ligands dictates the target and the E3 ligase to be hijacked, the linker is a critical determinant of the PROTAC's overall efficacy, selectivity, and pharmacokinetic properties.

The linker is not merely a passive spacer but an active contributor to the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation. The length, rigidity, chemical composition, and attachment points of the linker profoundly influence the geometry of the ternary complex, affecting the efficiency of ubiquitin transfer from the E3 ligase to the POI. An optimally designed linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex and leads to efficient degradation.

(S,R,S)-Ahpc-C6-NH2: A Key Building Block for VHL-based PROTACs

This compound , also known as VH032-C6-NH2 , is a widely utilized E3 ligase ligand-linker conjugate in PROTAC design. It comprises the (S,R,S)-α-hydroxy-β-phenylalanine-derived ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 6-carbon alkyl chain (C6) terminating in a primary amine (-NH2).

The VHL ligand component of this compound is a derivative of the natural substrate of VHL, hypoxia-inducible factor 1α (HIF-1α). This ligand has been extensively optimized to provide high binding affinity and selectivity for VHL, making it a robust anchor for recruiting this E3 ligase.

The C6 alkyl linker provides a degree of flexibility and a defined spatial separation between the VHL ligand and the POI ligand to be attached. The terminal primary amine serves as a versatile chemical handle for conjugation to a variety of POI ligands, typically through the formation of a stable amide bond with a carboxylic acid functionality on the POI-binding moiety. This straightforward conjugation chemistry allows for the modular synthesis of PROTAC libraries with diverse POI ligands.

Application of this compound in PROTAC Design: A Case Study on AKT Degradation

The general principle involves coupling this compound to a potent and selective AKT inhibitor that possesses a suitable functional group for amide bond formation. The resulting PROTAC is then evaluated for its ability to induce the degradation of AKT in cancer cell lines.

Quantitative Data Summary

The following table summarizes representative quantitative data for a PROTAC utilizing a methylated version of the this compound linker, targeting the F-box protein FBXO22 for degradation. This data illustrates the typical potency that can be achieved with this class of VHL-based PROTACs.

PROTAC NameTarget ProteinE3 Ligase LigandLinker ComponentCell LineDC50 (nM)Dmax (%)Reference
AHPC(Me)-C6-NH2 based degraderFBXO22(S,R,S)-AHPC-MeC6 alkyl amineJurkat7799[1]

Experimental Protocols

General Synthesis of a PROTAC using this compound

Objective: To synthesize a PROTAC by coupling this compound to a POI ligand containing a carboxylic acid.

Materials:

  • This compound

  • POI ligand with a carboxylic acid functional group

  • Amide coupling reagents (e.g., HATU, HOBt, EDC)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Materials for reaction monitoring (TLC, LC-MS)

  • Materials for purification (e.g., HPLC)

Protocol:

  • Dissolve the POI ligand with the carboxylic acid in an anhydrous solvent (e.g., DMF).

  • Add the amide coupling reagents (e.g., HATU and HOBt) and the organic base (e.g., DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of this compound in the same anhydrous solvent to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blotting for PROTAC-mediated Protein Degradation

Objective: To quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and supplements

  • DMSO (vehicle control)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Cell Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) or a fixed concentration for a time-course experiment. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Incubate the membrane with the primary antibody for the loading control.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities using image analysis software. Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control. For dose-response experiments, determine the DC50 and Dmax values by fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

Objective: To measure the binding affinities and thermodynamics of binary and ternary complex formation.

Materials:

  • Isothermal titration calorimeter

  • Purified target protein

  • Purified E3 ligase (e.g., VHL complex)

  • PROTAC compound

  • ITC buffer (e.g., PBS or HEPES)

Protocol:

  • Sample Preparation:

    • Dialyze all proteins and dissolve the PROTAC in the same ITC buffer to minimize buffer mismatch effects.

    • Determine the accurate concentrations of all components.

  • Binary Binding Experiments:

    • To measure the binding of the PROTAC to the target protein, titrate the PROTAC solution into the target protein solution in the ITC cell.

    • To measure the binding of the PROTAC to the E3 ligase, titrate the PROTAC solution into the E3 ligase solution.

  • Ternary Complex Formation Experiment:

    • To measure the binding of the target protein to the pre-formed PROTAC-E3 ligase complex, first saturate the PROTAC with the E3 ligase and then titrate this complex with the target protein.

    • Alternatively, titrate the PROTAC into a solution containing both the target protein and the E3 ligase.

  • Data Analysis:

    • Analyze the raw ITC data (heat changes upon each injection) using the instrument's software to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) for each interaction.

    • Calculate the cooperativity (α) of ternary complex formation using the binding affinities of the binary and ternary interactions. A value of α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity, and α = 1 indicates no cooperativity.

Visualizations

PROTAC_Mechanism_of_Action cluster_Cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) (e.g., AKT) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Binds Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_Design_Synthesis Design & Synthesis cluster_In_Vitro_Evaluation In Vitro Evaluation cluster_Cellular_Evaluation Cellular Evaluation Design PROTAC Design Synthesis Chemical Synthesis (Coupling of this compound to POI Ligand) Design->Synthesis Purification Purification & Characterization Synthesis->Purification Binding_Assay Binding Assays (ITC) - Binary & Ternary Affinity - Cooperativity Purification->Binding_Assay Ternary_Complex_Formation Ternary Complex Formation Assays Binding_Assay->Ternary_Complex_Formation Degradation_Assay Degradation Assays (Western Blot) - DC50 & Dmax Ternary_Complex_Formation->Degradation_Assay Target_Engagement Target Engagement (CETSA) Degradation_Assay->Target_Engagement Viability_Assay Cell Viability Assays Target_Engagement->Viability_Assay

Caption: PROTAC Development Workflow.

PI3K_AKT_Signaling_Pathway cluster_Pathway PI3K/AKT Signaling Pathway cluster_PROTAC_Action PROTAC Intervention RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Activates) mTORC1 mTORC1 AKT->mTORC1 Activates Proteasome Proteasome AKT->Proteasome Degradation Cell_Survival Cell Survival mTORC1->Cell_Survival Proliferation Proliferation mTORC1->Proliferation AKT_PROTAC AKT PROTAC (with this compound) AKT_PROTAC->AKT Binds VHL VHL AKT_PROTAC->VHL Binds

References

(S,R,S)-Ahpc-C6-NH2 as a VHL Ligand Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the linker that connects the target protein binder to the E3 ligase ligand. This technical guide provides an in-depth overview of (S,R,S)-Ahpc-C6-NH2, a widely used linker incorporating a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

This compound, also known as VH032-C6-NH2, is a valuable building block in PROTAC design.[1][2][3] It consists of the (S,R,S)-Ahpc (VH032) moiety, a potent VHL ligand, connected to a 6-carbon alkyl chain with a terminal amine (C6-NH2).[1][2] This terminal amine provides a versatile handle for conjugation to a wide range of target protein ligands, facilitating the rapid assembly of PROTAC libraries. This guide will detail the synthesis, biochemical and cellular evaluation, and structural aspects of PROTACs incorporating this linker, providing researchers with the necessary information to effectively utilize this tool in their drug discovery efforts.

VHL-Mediated Protein Degradation Pathway

PROTACs containing the this compound linker hijack the VHL E3 ligase machinery to induce the degradation of a target protein. The process begins with the PROTAC simultaneously binding to both the target protein and the VHL E3 ligase, forming a ternary complex. This proximity, induced by the PROTAC, allows for the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. Following polyubiquitination, the target protein is recognized and degraded by the 26S proteasome, while the PROTAC and VHL E3 ligase are recycled to engage in further rounds of degradation.

VHL_PROTAC_Pathway VHL-Mediated PROTAC Signaling Pathway PROTAC This compound PROTAC Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (POI) Target_Protein->Ternary_Complex VHL_Complex VHL E3 Ligase Complex VHL_Complex->Ternary_Complex Polyubiquitination Polyubiquitination of Target Protein Ternary_Complex->Polyubiquitination Ub Transfer E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Activation E2->Polyubiquitination Ub Conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Polyubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation Recycling Recycling of PROTAC and VHL Complex Degradation->Recycling

Caption: VHL-Mediated PROTAC Signaling Pathway.

Synthesis of this compound and Derived PROTACs

Solid-phase synthesis offers a streamlined alternative for generating PROTAC libraries, where the VHL ligand-linker moiety can be attached to a resin, followed by the coupling of the target protein ligand.

Quantitative Data

The efficacy of a PROTAC is determined by its ability to bind to both the target protein and the E3 ligase, form a stable ternary complex, and induce degradation of the target protein. Key quantitative parameters include the dissociation constant (Kd) for binding to VHL, and the half-maximal degradation concentration (DC50) and maximum degradation level (Dmax) for the target protein.

While specific data for a wide range of PROTACs using the this compound linker is dispersed across various studies, the following table provides representative data for a closely related analog, (S,R,S)-AHPC-Me-C6-NH2, which demonstrates the potential potency of this linker series.

CompoundTarget ProteinCell LineVHL Binding (Kd, nM)DC50 (nM)Dmax (%)Reference
(S,R,S)-AHPC-Me-C6-NH2FBXO22JurkatNot Reported7799

Experimental Protocols

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in response to treatment with a PROTAC containing the this compound linker.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.

  • Treat cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or similar protein assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

  • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the loading control.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Western_Blot_Workflow Western Blot Workflow for PROTAC Evaluation A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification C->D E SDS-PAGE D->E F Western Blot Transfer E->F G Immunoblotting F->G H Data Acquisition G->H I Data Analysis (DC50, Dmax) H->I

Caption: Western Blot Workflow for PROTAC Evaluation.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful technique to measure the thermodynamic parameters of binding, including the dissociation constant (Kd) and stoichiometry (n) of the interaction between the PROTAC, the target protein, and the VHL E3 ligase complex.

1. Sample Preparation:

  • Purify the target protein and the VHL-ElonginB-ElonginC (VBC) complex to high homogeneity.

  • Dialyze all proteins and the PROTAC into the same buffer to minimize buffer mismatch.

2. ITC Experiment:

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution to determine the binary Kd.

    • Titrate the PROTAC into the VBC complex solution to determine the binary Kd.

  • Ternary Titration:

    • Titrate the PROTAC into a solution containing both the target protein and the VBC complex to measure the apparent Kd of ternary complex formation.

3. Data Analysis:

  • Integrate the raw ITC data to obtain the heat change per injection.

  • Fit the data to an appropriate binding model to determine the Kd, enthalpy (ΔH), and stoichiometry (n) for each interaction.

NanoBRET™ Assay for Ternary Complex Formation in Live Cells

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay allows for the real-time monitoring of PROTAC-induced ternary complex formation in living cells.

1. Cell Line and Plasmids:

  • Use a suitable human cell line (e.g., HEK293T).

  • Transfect cells with expression vectors for the target protein fused to NanoLuc® luciferase and VHL fused to HaloTag®.

2. Assay Procedure:

  • Seed the transfected cells into a multi-well plate.

  • Add the HaloTag® ligand to label the VHL-HaloTag® fusion protein.

  • Treat the cells with a range of PROTAC concentrations.

  • Add the NanoBRET™ substrate and measure the donor (NanoLuc®) and acceptor (HaloTag® ligand) emissions.

3. Data Analysis:

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • An increase in the NanoBRET™ ratio indicates the formation of the ternary complex.

Assay_Comparison Comparison of Key Experimental Assays Assay Assay Western_Blot Western Blot Assay->Western_Blot ITC Isothermal Titration Calorimetry (ITC) Assay->ITC NanoBRET NanoBRET™ Assay->NanoBRET Degradation Protein Degradation (DC50, Dmax) Western_Blot->Degradation Binding_Affinity Binding Affinity (Kd) Thermodynamics ITC->Binding_Affinity Ternary_Complex_Live_Cells Ternary Complex Formation (Live Cells) NanoBRET->Ternary_Complex_Live_Cells Measures Primary Measurement

Caption: Comparison of Key Experimental Assays.

Conclusion

This compound is a valuable and versatile VHL ligand-linker conjugate for the development of PROTACs. Its straightforward incorporation into PROTAC synthesis, coupled with the potent VHL-mediated degradation it can induce, makes it an attractive choice for researchers in the field of targeted protein degradation. This technical guide provides a foundational understanding of its application, from the underlying biological pathway to the practical experimental protocols required for the evaluation of the resulting PROTACs. By leveraging the information presented here, scientists and drug developers can more effectively design and characterize novel protein degraders for therapeutic intervention.

References

Physicochemical Properties of (S,R,S)-Ahpc-C6-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-Ahpc-C6-NH2, also known as VH032-C6-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 amine linker, making it a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1] This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines detailed experimental protocols for their determination, and illustrates its mechanism of action within the ubiquitin-proteasome pathway.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its application in PROTAC design and development. These properties influence its solubility, permeability, and binding affinity, which are critical determinants of a PROTAC's efficacy.

Summary of Physicochemical Data

The following table summarizes the available and predicted physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₂₉H₄₃N₅O₄S[1]
Molecular Weight 557.75 g/mol
CAS Number 2306389-03-5
Appearance Solid
Color Off-white to light yellow
Solubility DMSO: ≥ 100 mg/mL (≥ 179.29 mM)
Predicted pKa (Basic) 9.8 ± 0.5 (Amine)Predicted
Predicted logP 2.5 ± 0.7Predicted
Storage Temperature Powder: -20°C (3 years), 4°C (2 years)
In solvent: -80°C (6 months), -20°C (1 month)
Predicted Physicochemical Properties

In the absence of experimentally determined values, computational methods provide reliable estimates for pKa and logP.

  • pKa: The primary amine of the C6 linker is the most basic site. Using predictive algorithms such as MolGpKa or similar machine learning-based approaches, the pKa of this amine is estimated to be in the range of 9.8 ± 0.5. This indicates that at physiological pH (7.4), this group will be predominantly protonated.

  • logP: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. Using online prediction tools like Molinspiration miLogP or ACD/Labs LogP Predictor, the predicted logP for this compound is approximately 2.5 ± 0.7. This value suggests a moderate lipophilicity, which is often a desirable trait for cell permeability in drug candidates.

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key physicochemical properties of this compound.

Determination of pKa (Potentiometric Titration)

This protocol outlines the determination of the acid dissociation constant (pKa) of the primary amine in this compound using potentiometric titration.

Objective: To determine the pKa value of the primary amine group.

Materials:

  • This compound

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Deionized water

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).

  • Place the solution in a beaker with a stir bar and begin gentle stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with the standardized HCl solution, adding small, precise volumes (e.g., 0.1 mL increments).

  • Record the pH of the solution after each addition of titrant.

  • Continue the titration until the pH has dropped significantly.

  • Plot the pH of the solution as a function of the volume of HCl added.

  • The pKa is determined from the titration curve at the half-equivalence point, where half of the amine has been protonated.

G cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis start Dissolve this compound in deionized water titrate Titrate with standardized HCl start->titrate Place in beaker with pH electrode record Record pH after each addition titrate->record record->titrate plot Plot pH vs. Volume of HCl record->plot After titration is complete determine Determine pKa at half-equivalence point plot->determine

pKa Determination Workflow
Determination of logP (Shake-Flask Method)

This protocol describes the determination of the octanol-water partition coefficient (logP) using the classical shake-flask method.

Objective: To determine the lipophilicity of the compound.

Materials:

  • This compound

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system for concentration analysis

Procedure:

  • Prepare a stock solution of this compound in either the aqueous or organic phase.

  • Add equal volumes of the n-octanol and water phases to a vial.

  • Add a known amount of the stock solution to the vial.

  • Vortex the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and partitioning.

  • Centrifuge the mixture to separate the two phases completely.

  • Carefully collect aliquots from both the aqueous and organic phases.

  • Determine the concentration of this compound in each phase using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).

  • Calculate the logP using the formula: logP = log([Concentration in Octanol] / [Concentration in Water]).

G prep Prepare stock solution and equal volumes of octanol and water mix Mix and vortex vigorously prep->mix separate Centrifuge to separate phases mix->separate analyze Analyze concentration in each phase (UV-Vis or HPLC) separate->analyze calculate Calculate logP analyze->calculate

logP Determination Workflow
Structural Characterization (NMR and Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound.

Objective: To verify the chemical structure and assess the purity of the compound.

General Procedure:

  • ¹H and ¹³C NMR: A sample of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆) and analyzed by NMR. The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the molecular structure.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the accurate mass of the molecule, which should correspond to its calculated molecular weight, confirming the elemental composition.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Output sample This compound nmr NMR Spectroscopy (¹H, ¹³C) sample->nmr ms Mass Spectrometry (HRMS) sample->ms structure Structural Confirmation nmr->structure purity Purity Assessment nmr->purity ms->structure ms->purity

Structural Characterization Workflow

Biological Context and Mechanism of Action

This compound serves as a VHL E3 ligase ligand in the construction of PROTACs. The VHL protein is a component of the Cullin-RING E3 ubiquitin ligase complex, which plays a crucial role in the ubiquitin-proteasome system.

The Ubiquitin-Proteasome Pathway

The ubiquitin-proteasome pathway is a major mechanism for regulated protein degradation in eukaryotic cells. It involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing the target protein and catalyzing the transfer of ubiquitin to it. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

PROTAC Mechanism of Action

A PROTAC molecule containing this compound functions by forming a ternary complex between the VHL E3 ligase and a target protein of interest. This induced proximity facilitates the ubiquitination of the target protein by the VHL complex, marking it for degradation by the proteasome.

G protac PROTAC (this compound based) vhl VHL E3 Ligase protac->vhl Binds target Target Protein protac->target Binds ternary Ternary Complex (VHL-PROTAC-Target) vhl->ternary target->ternary ub_target Ubiquitinated Target Protein ternary->ub_target Ubiquitination ub Ubiquitin ub->ternary proteasome 26S Proteasome ub_target->proteasome degradation Protein Degradation proteasome->degradation

PROTAC Mechanism of Action

Conclusion

This compound is a well-characterized and synthetically accessible building block for the development of VHL-based PROTACs. Its physicochemical properties, including its moderate lipophilicity and the basicity of its terminal amine, are key features that influence the overall characteristics of the resulting PROTACs. The experimental protocols and mechanistic diagrams provided in this guide offer a foundational understanding for researchers in the field of targeted protein degradation. Further experimental validation of the predicted properties will serve to refine the design and optimization of novel PROTAC therapeutics.

References

Unraveling the Stereochemistry and Function of (S,R,S)-Ahpc-C6-NH2: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-C6-NH2 is a pivotal chemical entity in the rapidly advancing field of targeted protein degradation. This in-depth guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of its stereochemistry, its role as a high-affinity E3 ligase ligand, and its application in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Structure and Stereochemistry

This compound, systematically named (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide, is a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, VH032. The specific stereochemistry, denoted by (S,R,S), is crucial for its high-affinity binding to the VHL protein. This molecule is further functionalized with a 6-carbon alkyl chain terminating in a primary amine (-C6-NH2), which serves as a versatile linker attachment point for the synthesis of PROTACs.

The core structure is comprised of a hydroxyproline scaffold, which is essential for its interaction with the VHL protein. The precise spatial arrangement of the substituents, dictated by the (S,R,S) configuration, ensures optimal engagement with the binding pocket of VHL.

Role in Targeted Protein Degradation: The PROTAC Approach

This compound is a key building block in the construction of PROTACs. PROTACs are heterobifunctional molecules designed to recruit a specific target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The (S,R,S)-Ahpc moiety acts as the E3 ligase-recruiting ligand, specifically binding to VHL. The terminal amine on the C6 linker provides a reactive handle for conjugating a ligand that binds to a protein of interest. The resulting PROTAC molecule then acts as a bridge, bringing the target protein and the VHL E3 ligase into close proximity, thereby inducing targeted protein degradation.

Quantitative Data Summary

ParameterValueCompoundTarget ProteinCell LineNotes
DC50 77 nM(S,R,S)-AHPC(Me)-C6-NH2FBXO22JurkatHalf-maximal degradation concentration.[1]
Dmax >99%(S,R,S)-AHPC(Me)-C6-NH2FBXO22JurkatMaximum degradation level.[1]
Binding Affinity (Kd) 3.01 nMBODIPY FL VH032VCB ComplexN/ADissociation constant for a fluorescent probe of the core VHL ligand.[2]

Signaling Pathway and Mechanism of Action

The fundamental mechanism of action for a PROTAC utilizing the this compound ligand involves the hijacking of the ubiquitin-proteasome system. The following diagram illustrates the catalytic cycle of targeted protein degradation.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-Ahpc-C6-Target Ligand (PROTAC) VHL VHL E3 Ligase PROTAC->VHL Binds Target Target Protein PROTAC->Target Binds Ternary VHL-PROTAC-Target Ternary Complex VHL->Ternary Target->Ternary Ub_Target Poly-ubiquitinated Target Protein Ternary->Ub_Target Ubiquitination PROTAC_recycled PROTAC (recycled) Ternary->PROTAC_recycled Dissociation Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Synthesis_Workflow General Workflow for PROTAC Synthesis start Start ahpc This compound start->ahpc ligand Target Protein Ligand (with carboxylic acid) start->ligand coupling Amide Coupling Reaction (e.g., HATU, DIPEA) ahpc->coupling ligand->coupling purification Purification (e.g., HPLC) coupling->purification characterization Characterization (e.g., LC-MS, NMR) purification->characterization end Final PROTAC characterization->end

References

An In-depth Technical Guide to the Utilization of (S,R,S)-Ahpc-C6-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C6-NH2 is a synthetic E3 ligase ligand-linker conjugate that serves as a crucial building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This molecule incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC (also known as VH032), connected to a 6-carbon alkyl (C6) linker with a terminal amine (-NH2) group. This pre-functionalized "warhead" and linker combination is designed for covalent attachment to a ligand targeting a protein of interest (POI), thereby creating a heterobifunctional PROTAC. The resulting PROTAC can recruit the VHL E3 ubiquitin ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. This guide provides a comprehensive overview of the core technical aspects of using this compound in targeted protein degradation studies.

Physicochemical Properties and Handling

Proper handling and storage of this compound are critical for maintaining its chemical integrity and reactivity for PROTAC synthesis.

PropertyValueSource
Synonyms VH032-C6-NH2[1]
Molecular Formula C29H43N5O4S[2]
Molecular Weight 557.75 g/mol [2]
CAS Number 2306389-03-5[2]
Appearance Off-white to light yellow solid[1]
Purity >98%
Solubility Soluble in DMSO (≥ 100 mg/mL)
Storage (Powder) -20°C for up to 3 years; 4°C for up to 2 years
Storage (In Solvent) -80°C for up to 2 years; -20°C for up to 1 year. It is recommended to aliquot to avoid repeated freeze-thaw cycles.

Mechanism of Action: The PROTAC Pathway

A PROTAC synthesized using this compound functions by hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase, leading to the degradation of the target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC This compound -Linker-Target Ligand POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL PROTAC_bound PROTAC VHL_bound VHL PROTAC_bound->VHL_bound POI_bound POI POI_bound->PROTAC_bound Ub Ubiquitin PolyUb_POI Poly-ubiquitinated POI Ub->PolyUb_POI Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degraded_POI Degraded Peptides Proteasome->Degraded_POI

PROTAC-mediated protein degradation workflow.

VHL Signaling Pathway Context

The von Hippel-Lindau protein is a tumor suppressor that, as part of the VCB-Cul2-RBX1 E3 ligase complex, targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation in the presence of oxygen. By recruiting VHL, a PROTAC leverages this potent degradation machinery for its designated target.

VHL_Signaling cluster_normoxia Normoxia (Oxygen Present) cluster_hypoxia Hypoxia (Oxygen Absent) PHD Prolyl Hydroxylases (PHDs) HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL_complex VHL Complex HIF1a->VHL_complex Recognition Ubiquitination Poly-ubiquitination VHL_complex->Ubiquitination Proteasome_normoxia Proteasome Degradation Ubiquitination->Proteasome_normoxia HIF1a_stable HIF-1α (Stable) HIF_complex HIF-1 Complex HIF1a_stable->HIF_complex HIF1b HIF-1β HIF1b->HIF_complex Nucleus Nucleus HIF_complex->Nucleus HRE Hypoxia Response Element (HRE) Nucleus->HRE Binds to Gene_expression Target Gene Expression (e.g., VEGF, GLUT1) HRE->Gene_expression PROTAC_action PROTAC using This compound PROTAC_action->VHL_complex Hijacks for Target Degradation Target_Protein Target Protein

Simplified VHL signaling pathway and PROTAC intervention.

Experimental Protocols

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for conjugating this compound to a target protein ligand that possesses a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid

  • Amide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, TEA)

  • Anhydrous solvent (e.g., DMF, DCM)

  • Reaction vessel and stirring apparatus

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: In a clean, dry reaction vessel, dissolve the target protein ligand (1 equivalent) in the anhydrous solvent.

  • Activation: Add the amide coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of this compound (1-1.2 equivalents) in the anhydrous solvent to the reaction mixture.

  • Reaction: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress by LC-MS or TLC.

  • Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the product with an appropriate organic solvent.

  • Purification: Purify the crude product using reverse-phase HPLC or flash column chromatography to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

PROTAC_Synthesis_Workflow start Start dissolve Dissolve Target Ligand (with -COOH) in Solvent start->dissolve activate Activate with Coupling Reagent and Base dissolve->activate add_linker Add this compound activate->add_linker react Stir at Room Temperature (2-24h) add_linker->react monitor Monitor Progress (LC-MS/TLC) react->monitor workup Quench and Extract monitor->workup Reaction Complete purify Purify by HPLC workup->purify characterize Characterize (LC-MS, NMR) purify->characterize end Final PROTAC characterize->end

General workflow for PROTAC synthesis.
Western Blot for PROTAC-mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate and allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC or a vehicle control (DMSO) for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the chemiluminescent substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).

Quantitative Data

PROTACTarget ProteinCell LineDC50DmaxTreatment TimeSource
(S,R,S)-AHPC(Me)-C6-NH2FBXO22Jurkat77 nM99%5 hours

Conclusion

This compound is a versatile and readily available chemical tool for the synthesis of VHL-recruiting PROTACs. Its straightforward conjugation chemistry via the terminal amine allows for the rapid generation of novel protein degraders. The provided protocols and background information offer a solid foundation for researchers to design, synthesize, and evaluate PROTACs for their specific target proteins, thereby advancing the field of targeted protein degradation.

References

An In-depth Technical Guide on (S,R,S)-Ahpc-C6-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-Ahpc-C6-NH2 in Targeted Protein Degradation

This compound is a synthetic chemical compound that serves as a crucial building block in the field of targeted protein degradation (TPD). Specifically, it is an E3 ligase ligand-linker conjugate. This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase attached to a 6-carbon alkyl chain with a terminal amine group (-NH2). This ready-to-use conjugate simplifies the synthesis of Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules designed to eliminate specific unwanted proteins from cells.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system. They do this by simultaneously binding to a target protein of interest and an E3 ubiquitin ligase. This induced proximity facilitates the tagging of the target protein with ubiquitin, marking it for degradation by the proteasome. The this compound molecule provides the VHL-binding component and a reactive handle (the amine group) for conjugation to a "warhead"—a ligand that binds to the target protein.

Core Concepts and Mechanism of Action

The general mechanism of action for a PROTAC synthesized using this compound follows a catalytic cycle. The PROTAC first forms a ternary complex with the VHL E3 ligase and the protein of interest. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the proteasome. The PROTAC is then released and can engage another target protein molecule, thus acting catalytically.

PROTAC_Mechanism

Caption: Experimental workflow for Western Blot analysis of protein degradation.

Signaling Pathways and Biological Consequences

The downstream biological effects of using a PROTAC based on this compound are entirely dependent on the protein being targeted for degradation.

For instance, in the case of the related AHPC(Me)-C6-NH2 PROTAC targeting FBXO22, degradation of this E3 ligase was observed to be highly selective. A notable downstream effect was the increased abundance of KDM4A, a known substrate of FBXO22. T[1]his demonstrates that degrading an E3 ligase can lead to the stabilization of its natural substrates, thereby impacting the signaling pathways they regulate. FBXO22 itself is implicated in the degradation of several key cellular proteins involved in cancer progression, such as p53, p21, and PTEN. T[2]herefore, a PROTAC targeting FBXO22 could have significant effects on cell cycle regulation and tumor suppression pathways.

dot

FBXO22_Signaling cluster_substrates FBXO22 Substrates PROTAC AHPC(Me)-C6-NH2 based PROTAC FBXO22 FBXO22 PROTAC->FBXO22 Degradation KDM4A KDM4A FBXO22->KDM4A Degrades p53 p53 FBXO22->p53 Degrades p21 p21 FBXO22->p21 Degrades PTEN PTEN FBXO22->PTEN Degrades TumorSuppression Tumor Suppression p53->TumorSuppression CellCycle Cell Cycle Arrest p21->CellCycle PTEN->TumorSuppression

Caption: Potential downstream effects of FBXO22 degradation.

If this compound were used to create a PROTAC targeting AKT, as suggested in patent literature, the degradation of AKT would be expected to inhibit the PI3K/AKT/mTOR signaling pathway, which is a central regulator of cell growth, proliferation, survival, and metabolism. This would likely lead to anti-proliferative and pro-apoptotic effects in cancer cells where this pathway is often hyperactivated.

Conclusion

This compound is a valuable tool for researchers in the field of targeted protein degradation. Its pre-packaged VHL ligand and reactive amine linker streamline the synthesis of VHL-recruiting PROTACs. Understanding the fundamental principles of PROTAC action, coupled with robust experimental protocols for synthesis and evaluation, will enable scientists and drug developers to effectively utilize this and similar reagents to probe protein function and develop novel therapeutics. The ultimate biological impact of a PROTAC derived from this compound will be dictated by the specific protein it is designed to degrade, opening up a wide range of therapeutic possibilities.

References

Methodological & Application

Application Notes and Protocols for (S,R,S)-Ahpc-C6-NH2 in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. (S,R,S)-Ahpc-C6-NH2 is a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 6-carbon alkyl linker with a terminal primary amine.[4][5] This terminal amine serves as a versatile chemical handle for the covalent attachment of a POI ligand, making it a valuable building block in the modular synthesis of VHL-based PROTACs.

These application notes provide detailed protocols and guidelines for the efficient use of this compound in the synthesis of PROTACs, focusing on the widely used amide bond formation strategy.

Principle of VHL-Mediated Protein Degradation

The VHL E3 ligase is a key component of the ubiquitin-proteasome system (UPS). In the context of a PROTAC, the (S,R,S)-Ahpc moiety of the molecule binds to the VHL protein, while the other end of the PROTAC binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.

VHL_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC (S,R,S)-Ahpc-C6-NH-POI Ternary_Complex Ternary Complex (VHL-PROTAC-POI) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub activation E2->Ternary_Complex Ub conjugation Ub Ubiquitin Ub->E1 Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: VHL-mediated protein degradation pathway induced by a PROTAC.

Experimental Protocols

The primary application of this compound in PROTAC synthesis is its conjugation to a POI ligand that possesses a carboxylic acid functional group. The formation of a stable amide bond is a robust and widely employed strategy in bioconjugation and medicinal chemistry.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid-functionalized POI ligand using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.

Materials:

  • This compound

  • Carboxylic acid-functionalized POI ligand (e.g., JQ1-carboxylic acid for BRD4 degradation)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for chromatography (e.g., DCM, Methanol, Ethyl Acetate, Hexanes)

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction:

    • In a separate vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound to the activated POI ligand mixture.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until completion as monitored by LC-MS. The reaction can be gently heated (e.g., to 40-50 °C) if the reaction is sluggish.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

    • For higher purity, preparative reverse-phase HPLC is recommended.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC product by LC-MS and NMR (¹H and ¹³C) spectroscopy.

PROTAC_Synthesis_Workflow cluster_workflow PROTAC Synthesis and Characterization Workflow Start Start Reagents POI-COOH & this compound Start->Reagents Activation Carboxylic Acid Activation (HATU, DIPEA in DMF) Reagents->Activation Coupling Amide Coupling Reaction Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Purification (Flash Chromatography / Prep-HPLC) Workup->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Pure PROTAC Characterization->Final_PROTAC End End Final_PROTAC->End

Caption: Experimental workflow for PROTAC synthesis using this compound.

Data Presentation

The following table summarizes representative data for PROTACs synthesized using VHL ligands with terminal amine linkers, including a structurally similar analog to this compound.

PROTAC Name/AnaloguePOI LigandCoupling ReagentYield (%)Purity (%)CharacterizationBiological ActivityReference
BRD4 Degrader JQ1-carboxylic acidHATU59-68 (over 3 steps)>95 (HPLC)LC-MS, NMRPotent BRD4 degradationSemantic Scholar
FBXO22 Degrader N/A (self-degrader)N/ANot reported>98 (HPLC)LC-MS, NMRDC50 = 77 nM, Dmax = 99%
Generic Amide PROTAC VariousHATU49>95 (LC-MS)LC-MS, NMRVaries with POICommon Organic Chemistry

Application Example: Synthesis of a BRD4-Targeting PROTAC

A prominent application of this compound is in the synthesis of PROTACs targeting the Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, which is a key regulator of oncogene expression. The well-characterized BRD4 inhibitor, JQ1, can be functionalized with a carboxylic acid to enable its conjugation to this compound.

The synthesis of a JQ1-based BRD4 degrader using this compound would follow the general amide coupling protocol described above. The resulting PROTAC has been shown to effectively induce the degradation of BRD4 in various cancer cell lines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low reaction conversion - Incomplete activation of the carboxylic acid.- Steric hindrance.- Low reactivity of the amine.- Increase the amount of coupling reagent and base.- Increase reaction time and/or temperature.- Use a more potent coupling reagent (e.g., COMU).
Multiple side products - Reaction of HATU with the amine.- Epimerization.- Add this compound after the pre-activation step.- Add an auxiliary nucleophile like HOBt or OxymaPure.
Difficulty in purification - Similar polarity of starting materials and product.- Optimize the chromatographic conditions (e.g., different solvent system, gradient).- Use preparative HPLC for challenging separations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of VHL-recruiting PROTACs. Its terminal amine functionality allows for straightforward and efficient coupling to a wide range of POI ligands containing a carboxylic acid, primarily through robust amide bond formation. The protocols and data presented in these application notes provide a solid foundation for researchers to successfully incorporate this compound into their PROTAC discovery and development programs.

References

Application Notes and Protocols: Conjugation of a Protein Ligand to (S,R,S)-Ahpc-C6-NH2 for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of heterobifunctional molecules that co-opt the cell's natural protein degradation machinery to eliminate specific proteins of interest (POIs).[1][2][3] A typical PROTAC consists of three components: a "warhead" ligand that binds to the POI, an E3 ubiquitin ligase ligand, and a chemical linker that connects the two.[1][] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

(S,R,S)-Ahpc-C6-NH2 is a widely used building block in PROTAC synthesis. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ligase, (S,R,S)-Ahpc, connected to a 6-carbon alkyl (C6) linker terminating in a primary amine (-NH2). This terminal amine serves as a versatile chemical handle for conjugation to a protein ligand (warhead), which is typically a small molecule inhibitor of the target protein functionalized with a reactive group.

This document provides a detailed protocol for the conjugation of a protein ligand containing a carboxylic acid functional group to the primary amine of this compound using carbodiimide chemistry. This method is a common and effective strategy for the synthesis of VHL-based PROTACs.

Chemical Structures

  • This compound: A VHL ligand-linker conjugate. The terminal primary amine is the site of conjugation.

  • Protein Ligand-COOH: A small molecule designed to bind to the protein of interest, functionalized with a terminal carboxylic acid.

  • PROTAC Product: The final heterobifunctional molecule resulting from the amide bond formation between the protein ligand and this compound.

Signaling Pathway of PROTAC Action

// Nodes POI [label="Protein of Interest (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC\n(Warhead-Linker-E3 Ligand)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; E3_Ligase [label="E3 Ubiquitin Ligase\n(e.g., VHL)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124"]; Ub [label="Ubiquitin", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ub_POI [label="Poly-ubiquitinated POI", fillcolor="#4285F4", fontcolor="#FFFFFF", style="rounded,filled,dashed"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Degradation [label="Degraded Peptides", shape=plaintext, fontcolor="#202124"];

// Edges POI -> Ternary_Complex [label="Binding"]; PROTAC -> Ternary_Complex; E3_Ligase -> Ternary_Complex [label="Recruitment"]; Ternary_Complex -> Ub_POI [label="Ubiquitination"]; Ub -> Ternary_Complex [color="#EA4335"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Degradation [label="Degradation"]; Proteasome -> PROTAC [style=dashed, arrowhead=none, label="Recycled"]; Proteasome -> E3_Ligase [style=dashed, arrowhead=none]; } dot Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocol: Amide Coupling of Protein Ligand-COOH to this compound

This protocol details the conjugation of a protein ligand functionalized with a carboxylic acid to the terminal amine of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This "zero-length" crosslinking method forms a stable amide bond.

Materials and Reagents
  • Protein Ligand with a terminal carboxylic acid (Ligand-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Mass spectrometer (e.g., LC-MS) for characterization

  • Lyophilizer

Procedure
  • Activation of Carboxylic Acid:

    • Dissolve the protein ligand-COOH (1.0 eq) in anhydrous DMF or DCM.

    • Add NHS (1.2 eq) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC-HCl (1.2 eq) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 2-4 hours to form the NHS ester. The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Conjugation Reaction:

    • In a separate flask, dissolve this compound (1.1 eq) in anhydrous DMF.

    • Add a non-nucleophilic base such as DIPEA or TEA (2.0-3.0 eq) to the this compound solution to neutralize any hydrochloride salts and to facilitate the coupling.

    • Slowly add the activated protein ligand-NHS ester solution from step 1 to the this compound solution.

    • Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction for the formation of the desired PROTAC product by LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

    • Redissolve the crude residue in a minimal amount of DMF or DMSO.

    • Purify the crude product by preparative RP-HPLC using a suitable gradient of water and acetonitrile, both typically containing 0.1% trifluoroacetic acid (TFA) or formic acid.

    • Collect the fractions containing the desired PROTAC product.

  • Characterization and Storage:

    • Confirm the identity and purity of the final PROTAC product by analytical LC-MS and ¹H NMR spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Store the purified PROTAC at -20°C or -80°C.

Experimental Workflow Diagram

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Activate [label="1. Activate Ligand-COOH\nwith EDC/NHS in DMF", fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare_Amine [label="2. Dissolve this compound\nand add base (DIPEA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Combine [label="3. Combine activated ligand\nwith amine solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; React [label="4. Stir at room temperature\n(12-18 hours)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="5. Monitor by LC-MS", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="6. Purify by RP-HPLC", fillcolor="#F1F3F4", fontcolor="#202124"]; Characterize [label="7. Characterize by LC-MS/NMR", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End: Purified PROTAC", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Activate; Activate -> Combine; Prepare_Amine -> Combine; Combine -> React; React -> Monitor; Monitor -> Purify [label="Reaction Complete"]; Monitor -> React [label="Incomplete"]; Purify -> Characterize; Characterize -> End; } dot Caption: Workflow for the conjugation of a protein ligand to this compound.

Quantitative Data Summary

The following table provides typical quantitative parameters for the amide coupling reaction. Researchers should optimize these conditions for their specific protein ligand.

ParameterRecommended ValueNotes
Molar Ratios
Ligand-COOH1.0 eqLimiting reagent.
This compound1.0 - 1.2 eqA slight excess can help drive the reaction to completion.
EDC-HCl1.2 - 1.5 eqExcess ensures efficient activation of the carboxylic acid.
NHS / Sulfo-NHS1.2 - 1.5 eqStabilizes the active intermediate, improving coupling efficiency.
DIPEA / TEA2.0 - 3.0 eqActs as a non-nucleophilic base.
Reaction Conditions
SolventAnhydrous DMF or DCMMust be anhydrous to prevent hydrolysis of the activated ester.
Activation Temperature0 °C to Room TemperatureStart at 0 °C to control the initial exothermic reaction.
Conjugation TemperatureRoom Temperature (20-25 °C)Standard temperature for amide coupling.
Reaction Time12 - 18 hoursOvernight reactions are common to ensure completion.
Concentrations
Ligand-COOH Concentration0.05 - 0.2 MA balance between reaction rate and solubility.

Troubleshooting and Considerations

  • Low Yield: If the yield of the final PROTAC is low, ensure that all reagents and solvents are anhydrous, as water can hydrolyze the activated NHS ester. Consider increasing the equivalents of coupling reagents or extending the reaction time.

  • Side Reactions: The primary amine of this compound can potentially react with EDC to form an N-acylisourea byproduct. Using NHS helps to minimize this by rapidly converting the O-acylisourea intermediate to a more stable NHS ester.

  • Purification Challenges: The final PROTAC may have similar retention times to starting materials or byproducts. Optimization of the HPLC gradient is crucial for achieving high purity.

  • Alternative Chemistries: While amide coupling is very common, other conjugation strategies can be employed depending on the functional groups available on the protein ligand. These may include "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) or reactions involving thiols (maleimide chemistry).

By following this detailed protocol, researchers can successfully conjugate a carboxylic acid-containing protein ligand to this compound, enabling the synthesis of potent and selective VHL-based PROTACs for targeted protein degradation studies.

References

Application Notes and Protocols for PROTACs Utilizing (S,R,S)-Ahpc-C6-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins.[1][2][3] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

(S,R,S)-Ahpc-C6-NH2 is a key building block for constructing PROTACs. It comprises the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 6-carbon alkyl (C6) linker with a terminal amine group (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, enabling the rapid synthesis of novel PROTAC candidates. These application notes provide a comprehensive experimental framework for the design, synthesis, and evaluation of PROTACs incorporating the this compound linker-ligand conjugate.

Signaling Pathway and Mechanism of Action

PROTACs synthesized using this compound function by hijacking the VHL E3 ligase machinery. The fundamental mechanism involves the formation of a ternary complex between the target protein (POI), the PROTAC, and the VHL E3 ligase complex. This proximity enables the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds to Target Ligand PROTAC PROTAC ((S,R,S)-Ahpc-C6-Target Ligand) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Binds to (S,R,S)-Ahpc Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI E1/E2 Enzymes Facilitate Transfer Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_Fragments Degradation

PROTAC Mechanism of Action

Experimental Design and Workflow

A systematic approach is crucial for the successful development of a PROTAC. The following workflow outlines the key stages, from initial design to in vivo validation.

Experimental_Workflow cluster_design Phase 1: Design & Synthesis cluster_invitro Phase 2: In Vitro Cellular Assays cluster_validation Phase 3: Advanced Validation cluster_invivo Phase 4: In Vivo Evaluation Design 1. PROTAC Design & Synthesis (Target Ligand + this compound) Biophysical 2. Biophysical Characterization (Binding Affinity) Design->Biophysical Permeability 3. Cell Permeability Assessment Biophysical->Permeability Ternary 4. Ternary Complex Formation Permeability->Ternary Ubiquitination 5. Target Ubiquitination Ternary->Ubiquitination Degradation 6. Protein Degradation (DC50/Dmax) Ubiquitination->Degradation Selectivity 7. Selectivity Profiling (Proteomics) Degradation->Selectivity Downstream 8. Downstream Phenotypic Assays Selectivity->Downstream PKPD 9. Pharmacokinetics/ Pharmacodynamics (PK/PD) Downstream->PKPD Efficacy 10. In Vivo Efficacy Studies PKPD->Efficacy

PROTAC Development Workflow

Experimental Protocols

Protocol 1: Synthesis of PROTAC

This protocol describes the conjugation of a target protein ligand (containing a carboxylic acid) to this compound via amide bond formation.

Materials:

  • Target protein ligand with a carboxylic acid functional group

  • This compound

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

  • High-performance liquid chromatography (HPLC) for purification

  • Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization

Procedure:

  • Dissolve the target protein ligand (1.0 eq) in DMF.

  • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes.

  • Add PyBOP (1.2 eq) and stir for another 10 minutes at room temperature.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Allow the reaction to proceed for 4-6 hours at room temperature, monitoring by LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purify the crude product using reverse-phase HPLC.

  • Characterize the final PROTAC compound by MS and NMR to confirm its identity and purity.

Protocol 2: Ternary Complex Formation Assay (TR-FRET)

This assay confirms the PROTAC's ability to induce the formation of a ternary complex.

Materials:

  • Purified recombinant POI (e.g., GST-tagged)

  • Purified recombinant VHL-ElonginB-ElonginC (VCB) complex (e.g., His-tagged)

  • Terbium-conjugated anti-GST antibody

  • Fluorescein-labeled anti-His antibody

  • Synthesized PROTAC

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well microplates

Procedure:

  • Prepare a solution containing the POI-GST (e.g., 10 nM) and VCB-His complex (e.g., 20 nM) in assay buffer.

  • Add serial dilutions of the PROTAC to the wells of a 384-well plate.

  • Add the POI/VCB mixture to the wells.

  • Incubate for 60 minutes at room temperature.

  • Add the terbium-conjugated anti-GST and fluorescein-labeled anti-His antibodies.

  • Incubate for another 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal (excitation at 340 nm, emission at 520 nm and 620 nm).

  • Calculate the ratio of the emission signals (620/520 nm) to determine the extent of ternary complex formation.

Protocol 3: Western Blot for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibody against the POI

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a predetermined time (e.g., 18-24 hours).

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Quantify total protein concentration using the BCA assay.

  • Denature equal amounts of protein from each sample and separate by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody for the POI and the loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 4: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Materials:

  • Cell line expressing the POI

  • Synthesized PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Cell lysis buffer

  • Antibody against the POI for immunoprecipitation (IP)

  • Protein A/G magnetic beads

  • Antibody against ubiquitin

  • Western blot reagents

Procedure:

  • Treat cells with the PROTAC at its approximate DC80 concentration and a vehicle control for a shorter time course (e.g., 2-4 hours).

  • In a parallel set of wells, co-treat with the PROTAC and MG132 (e.g., 10 µM) to block proteasomal degradation and allow ubiquitinated protein to accumulate.

  • Lyse the cells and perform immunoprecipitation for the POI using a specific antibody and protein A/G beads.

  • Elute the immunoprecipitated proteins from the beads.

  • Perform a Western blot on the eluates, probing with an anti-ubiquitin antibody to detect the ubiquitinated POI. A smear of high-molecular-weight bands indicates polyubiquitination.

Data Presentation

Quantitative data should be systematically collected and presented to enable clear comparison between different PROTAC candidates.

Table 1: Biophysical and Cellular Activity of PROTAC Candidates

PROTAC IDTarget Binding (Kd, nM)VHL Binding (Kd, nM)Ternary Complex (TR-FRET EC50, nM)Cell Permeability (NanoBRET IC50, µM)
PROTAC-00115.285.745.31.2
PROTAC-00218.983.133.80.9
PROTAC-00325.688.498.22.5
Control Ligand12.5N/A>10,000>10

Table 2: In-Cell Protein Degradation Efficacy

PROTAC IDDC50 (nM)Dmax (%)Degradation at 1 µM (%)
PROTAC-00125.59291
PROTAC-0028.19594
PROTAC-003150.77572
Control Ligand>10,000<10<5
  • DC50 : The concentration of the PROTAC required to degrade 50% of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Conclusion

The use of this compound provides a streamlined and effective entry point for the development of VHL-based PROTACs. By following the structured experimental workflow and detailed protocols outlined in these application notes, researchers can efficiently synthesize, characterize, and optimize novel protein degraders. The systematic evaluation of ternary complex formation, ubiquitination, and ultimately, target protein degradation will facilitate the identification of potent and selective PROTAC candidates for further therapeutic development.

References

Application Notes and Protocols for Synthesizing and Evaluating AKT Degraders Using (S,R,S)-Ahpc-C6-NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The serine/threonine kinase AKT is a critical node in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. The development of AKT-targeting PROTACs offers a promising strategy to overcome the limitations of traditional kinase inhibitors.

This document provides detailed application notes and protocols for the synthesis and evaluation of AKT degraders using the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-C6-NH2 hydrochloride. A notable example of an AKT degrader synthesized using a similar building block is MS98, a potent and selective VHL-recruiting PROTAC.[1][2][3]

I. Synthesis of an Exemplary AKT Degrader (MS98)

The synthesis of AKT degraders using this compound hydrochloride involves the coupling of the amine group on the linker to a carboxylic acid moiety on a suitable AKT inhibitor. The following protocol is based on the synthesis of MS98, which utilizes a derivative of the AKT inhibitor GDC-0068.[2]

Protocol: Amide Coupling Reaction

Materials:

  • AKT inhibitor with a carboxylic acid handle (e.g., a derivative of GDC-0068)

  • This compound hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxy-7-azabenzotriazole (HOAt)

  • N-Methylmorpholine (NMM)

  • Dimethyl sulfoxide (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the AKT inhibitor-acid (1 equivalent) in DMSO.

  • Add EDCI (1.2 equivalents), HOAt (1.2 equivalents), and NMM (3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound hydrochloride (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 12 hours.

  • Upon completion, purify the crude product by preparative HPLC to obtain the Boc-protected PROTAC.

  • To deprotect, dissolve the Boc-protected PROTAC in a solution of TFA and DCM (1:1 ratio).

  • Stir the reaction at room temperature for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure to yield the final AKT degrader.

  • Characterize the final product by LC-MS and NMR spectroscopy.

II. In Vitro Evaluation of AKT Degraders

A. Assessment of AKT Degradation by Western Blot

Protocol: Quantitative Western Blot

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., BT474, PC3, MDA-MB-468) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the synthesized AKT degrader at various concentrations (e.g., 1 nM to 10 µM) for 24 hours. Include a DMSO-treated vehicle control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total AKT, phospho-AKT (S473), and downstream signaling proteins like P-PRAS40 and P-S6 overnight at 4°C.[2] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of AKT degradation relative to the vehicle control.

    • Determine the DC50 (concentration for 50% degradation) value by plotting the degradation percentage against the degrader concentration.

B. Target Engagement Assay

Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures the binding of the AKT degrader to AKT in live cells.

  • Cell Preparation:

    • Transfect HEK293 cells with a NanoLuc®-AKT fusion vector.

    • Seed the transfected cells into 96-well plates.

  • Assay Procedure:

    • Pre-treat the cells with the NanoBRET™ Tracer.

    • Add the synthesized AKT degrader at various concentrations.

    • Incubate for 1 hour at 37°C.

    • Measure the BRET signal using a plate reader.

  • Data Analysis:

    • The binding of the degrader to AKT will compete with the tracer, leading to a decrease in the BRET signal.

    • Calculate the IC50 value from the dose-response curve to determine the target engagement potency.

C. Cell Viability Assay

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay determines the effect of the AKT degrader on cell proliferation.

  • Cell Seeding and Treatment:

    • Seed cancer cells (e.g., BT474, PC3, MDA-MB-468) in a 96-well plate.

    • Treat the cells with a serial dilution of the AKT degrader for 5 days.

  • Assay Procedure:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker to induce cell lysis.

    • Incubate at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control.

    • Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

III. Data Presentation

Table 1: In Vitro Degradation and Anti-proliferative Activity of MS98
Cell LineDC50 (nM) for Total AKT DegradationGI50 (µM)
BT47478 ± 641.3 ± 0.3
PC3Not Reported9.2 ± 1.3
MDA-MB-468Not Reported3.8 ± 1.2
Data obtained from references.

IV. Visualizations

AKT_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (T308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (S473) Downstream Downstream Effectors (e.g., PRAS40, S6) AKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC_Workflow Synthesis Synthesis of AKT Degrader Degradation Western Blot (AKT Degradation) Synthesis->Degradation Engagement NanoBRET Assay (Target Engagement) Synthesis->Engagement Viability CellTiter-Glo (Cell Viability) Synthesis->Viability Data Data Analysis (DC50, IC50, GI50) Degradation->Data Engagement->Data Viability->Data PROTAC_MoA PROTAC AKT PROTAC AKT AKT Protein PROTAC->AKT VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (AKT-PROTAC-VHL) Ubiquitin Ubiquitin Ternary->Ubiquitin Recruits Ub_AKT Polyubiquitinated AKT Ubiquitin->Ub_AKT Transfers to AKT Proteasome Proteasome Ub_AKT->Proteasome Recognized by Degradation AKT Degradation Proteasome->Degradation

References

Application Notes and Protocols for (S,R,S)-Ahpc-C6-NH2 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C6-NH2, also known as VH032-C6-NH2, is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are a novel class of therapeutic agents designed to selectively eliminate target proteins from cells by hijacking the body's own protein disposal machinery.[3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in cancer research, focusing on its role in the synthesis and evaluation of PROTACs for targeted protein degradation.

This compound is an E3 ligase ligand-linker conjugate. It consists of a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 6-carbon alkyl linker with a terminal amine group (-NH2). This terminal amine allows for the covalent attachment of a ligand that targets a specific protein of interest (POI) implicated in cancer, thereby creating a heterobifunctional PROTAC molecule.

Mechanism of Action

The fundamental application of this compound is in the construction of PROTACs. Once synthesized, a PROTAC utilizing this linker conjugate operates through the following mechanism:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target cancer-associated protein (via the POI ligand) and the VHL E3 ligase (via the (S,R,S)-Ahpc moiety). This brings the target protein and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination : Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.

  • Proteasomal Degradation : The poly-ubiquitinated target protein is then recognized and degraded by the 26S proteasome, a cellular machine responsible for protein degradation.

  • Catalytic Cycle : The PROTAC is not degraded in this process and is released to induce the degradation of another target protein molecule, acting in a catalytic manner.

This targeted degradation approach offers a powerful alternative to traditional inhibitors, as it can eliminate the entire protein, including its non-enzymatic functions, and can be effective against proteins previously considered "undruggable."

cluster_0 PROTAC-Mediated Protein Degradation POI Target Protein (e.g., Oncogenic Protein) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex PROTAC This compound -based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Recycling Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Degradation

Caption: Mechanism of action for a PROTAC synthesized using this compound.

Case Study: (S,R,S)-AHPC(Me)-C6-NH2 as a Selective FBXO22 Degrader

Quantitative Data
CompoundTargetCell LineDC50 (nM)Dmax (%)Assay Type
(S,R,S)-AHPC(Me)-C6-NH2FBXO22Jurkat7799Western Blot

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

This data demonstrates the high potency of a PROTAC derived from an Ahpc-C6-NH2 scaffold in inducing the degradation of a cancer-relevant protein.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of PROTACs using this compound. These should be adapted based on the specific target protein and its ligand.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general amide coupling reaction to conjugate a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) to this compound.

cluster_0 PROTAC Synthesis Workflow Reactant1 This compound Coupling Amide Coupling (e.g., HATU, DIPEA) Reactant1->Coupling Reactant2 POI-COOH (Ligand for Target Protein) Reactant2->Coupling Purification Purification (e.g., HPLC) Coupling->Purification Final_PROTAC Final PROTAC Molecule Purification->Final_PROTAC

Caption: General workflow for synthesizing a PROTAC via amide coupling.

Materials:

  • This compound

  • POI-COOH (ligand for the target protein with a carboxylic acid handle)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC for purification

Procedure:

  • Dissolve POI-COOH (1 equivalent) and HATU (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is for assessing the ability of the synthesized PROTAC to degrade the target protein in a specific cancer cell line.

Materials:

  • Cancer cell line of interest

  • Synthesized PROTAC

  • DMSO (vehicle control)

  • Cell culture medium and reagents

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding : Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (e.g., 0.1% DMSO). Incubate for a desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis : Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE : Normalize the protein concentrations for all samples, add Laemmli buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer : Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting :

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis : Visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein level to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 3: Cell Viability Assay

This protocol assesses the effect of PROTAC-induced protein degradation on the viability of cancer cells.

Materials:

  • Cancer cell line of interest

  • Synthesized PROTAC

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well plates (opaque-walled for luminescence assays)

Procedure:

  • Cell Seeding : Seed cells in a 96-well plate at an appropriate density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with a serial dilution of the PROTAC. Include a vehicle control.

  • Incubation : Incubate the plate for a relevant duration (e.g., 72 hours).

  • Assay : Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition : Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Protocol 4: In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a PROTAC in a mouse model.

cluster_0 In Vivo Xenograft Study Workflow Tumor_Inoculation Tumor Cell Inoculation Tumor_Growth Tumor Growth to Palpable Size Tumor_Inoculation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment PROTAC/Vehicle Administration Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Endpoint Analysis: Tumor Weight, PD Monitoring->Endpoint

References

Application Notes and Protocols for (S,R,S)-Ahpc-C6-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's natural ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component, as its length, composition, and attachment points significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately impacting the efficiency and selectivity of protein degradation.

This document provides detailed application notes and protocols for the use of (S,R,S)-Ahpc-C6-NH2, a pre-synthesized building block for PROTAC development. This reagent incorporates the high-affinity von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-Ahpc (also known as VH032), connected to a 6-carbon alkyl linker with a terminal primary amine.[1][2] The terminal amine serves as a versatile chemical handle for conjugation to a POI ligand, streamlining the synthesis of VHL-based PROTACs.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in PROTAC synthesis and subsequent biological evaluation.

PropertyValueReference
Molecular Formula C29H43N5O4S[3]
Molecular Weight 557.75 g/mol
Appearance Off-white to light yellow solid
Solubility Soluble in DMSO (≥ 100 mg/mL)
Storage Store at -20°C, sealed, away from moisture. For long-term storage in solvent (-80°C), use within 6 months.

Linker Chemistry and PROTAC Synthesis

The terminal primary amine of this compound allows for straightforward conjugation to a POI ligand that has a suitable electrophilic functional group, most commonly a carboxylic acid, to form a stable amide bond. This is a widely used and robust method in PROTAC synthesis.

Experimental Protocol: Amide Coupling of this compound to a POI Ligand with a Carboxylic Acid

This protocol details the standard procedure for the synthesis of a PROTAC via amide bond formation between this compound and a POI ligand containing a carboxylic acid moiety.

Materials:

  • This compound

  • POI ligand with a carboxylic acid (POI-COOH)

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Tertiary amine base (e.g., DIPEA, Et3N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Anhydrous sodium sulfate (Na2SO4)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol, hexanes)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

  • Standard organic synthesis glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add the peptide coupling reagent (e.g., HATU, 1.2 equivalents) and the tertiary amine base (e.g., DIPEA, 3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Addition of Amine Linker: To the activated POI ligand solution, add a solution of this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x), water (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and nuclear magnetic resonance (NMR) spectroscopy.

PROTAC Characterization and Biological Evaluation

Once synthesized, the PROTAC must be rigorously characterized to assess its biological activity. This involves a series of in vitro assays to determine its binding affinity, ability to form a ternary complex, and efficacy in degrading the target protein.

Biophysical Assays for PROTAC Characterization

A variety of biophysical techniques are employed to study the interactions between the PROTAC, the POI, and the E3 ligase. These assays are crucial for understanding the mechanism of action and for optimizing PROTAC design.

AssayPurposeKey Parameters Measured
Surface Plasmon Resonance (SPR) To quantify the binding kinetics and affinity of the PROTAC to the POI and the E3 ligase individually, and to study the formation of the ternary complex.ka (association rate), kd (dissociation rate), KD (equilibrium dissociation constant)
Isothermal Titration Calorimetry (ITC) To determine the thermodynamic parameters of binding between the PROTAC and its target proteins.KD, ΔH (enthalpy change), ΔS (entropy change)
MicroScale Thermophoresis (MST) To measure the binding affinity in solution, requiring small amounts of sample.KD
Fluorescence Polarization (FP) A competitive binding assay to determine the affinity of the PROTAC for the E3 ligase or POI.Ki, IC50
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) To assess the stabilization of the POI or E3 ligase upon PROTAC binding.Tm (melting temperature)
Cellular Assays for PROTAC Evaluation

Cell-based assays are essential to confirm that the PROTAC is cell-permeable and can induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blotting for Protein Degradation

This protocol describes a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cultured cells expressing the POI

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the POI

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and allow them to adhere and grow to 70-80% confluency.

  • PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC (typically from low nanomolar to micromolar). Include a vehicle control (DMSO). Incubate for a specific duration (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add RIPA buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration for all samples.

    • Add Laemmli buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer.

    • Incubate the membrane with the primary antibody for the POI.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control.

Quantitative Analysis of PROTAC-mediated Degradation

The efficacy of a PROTAC is typically quantified by two key parameters derived from dose-response curves:

ParameterDescription
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.
Dmax The maximal level of protein degradation achieved.

Example Data:

A PROTAC utilizing a similar linker, (S,R,S)-AHPC(Me)-C6-NH2, was developed as a potent and selective degrader of FBXO22.

PROTACTargetCell LineDC50Dmax
(S,R,S)-AHPC(Me)-C6-NH2FBXO22Jurkat77 nM99%

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological processes and experimental procedures involved in PROTAC development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Ligand Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase Recruits Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI (Polyubiquitination) Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Targeted for Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments

Caption: Mechanism of action of a VHL-recruiting PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_reagents Reagents start Start Materials coupling Amide Coupling Reaction start->coupling workup Aqueous Work-up coupling->workup purification Purification (Chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac poi_ligand POI-COOH poi_ligand->coupling ahpc_linker This compound ahpc_linker->coupling coupling_reagents HATU, DIPEA coupling_reagents->coupling solvent Anhydrous DMF solvent->coupling

Caption: Workflow for PROTAC synthesis using this compound.

Cellular_Degradation_Assay_Workflow cluster_assay Cellular Degradation Assay cell_culture Cell Culture & Seeding protac_treatment PROTAC Treatment cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page western_blot Western Blotting sds_page->western_blot analysis Data Analysis (DC50/Dmax) western_blot->analysis result Degradation Profile analysis->result

References

Application Notes and Protocols for the Characterization of (S,R,S)-Ahpc-C6-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-Ahpc-C6-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a novel class of therapeutic agents. It functions as an E3 ligase ligand-linker conjugate, specifically incorporating a von Hippel-Lindau (VHL) ligand attached to a six-carbon alkyl linker with a terminal amine group[1][2]. This terminal amine allows for the covalent attachment of a ligand for a target protein, enabling the resulting PROTAC to recruit the VHL E3 ubiquitin ligase to the target protein for subsequent degradation.

Given its central role in PROTAC synthesis, thorough analytical characterization of this compound is essential to ensure its identity, purity, and stability, thereby guaranteeing the quality and reproducibility of the final PROTAC drug substance. These application notes provide detailed protocols for the key analytical techniques used to characterize this important conjugate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Synonyms VH032-C6-NH2[1]
Molecular Formula C₂₉H₄₃N₅O₄S[2]
Molecular Weight 557.75 g/mol [2]
Appearance Off-white to light yellow solid
Purity ≥98% (typically assessed by HPLC)
Solubility Soluble in DMSO

Analytical Techniques and Protocols

The comprehensive characterization of this compound relies on a combination of chromatographic and spectroscopic techniques. The following sections detail the experimental protocols for the most critical analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity of this compound and for identifying any synthesis-related impurities.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound conjugate in DMSO to a final concentration of 1 mg/mL.

Data Analysis: The purity of the conjugate is determined by calculating the peak area of the main component as a percentage of the total peak area of all components in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep Dissolve this compound in DMSO (1 mg/mL) inject Inject 10 µL onto C18 column prep->inject separate Gradient Elution (Water/Acetonitrile with TFA) inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity integrate->calculate LCMS_Workflow start HPLC Separation esi Electrospray Ionization (ESI+) start->esi ms Mass Analysis (m/z 100-1000) esi->ms end Confirm [M+H]⁺ Ion ms->end NMR_Analysis_Pathway cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_processing Data Processing & Analysis dissolve Dissolve in DMSO-d₆ acquire Acquire ¹H NMR Spectrum (≥400 MHz) dissolve->acquire process Process Spectrum (Referencing, Phasing) acquire->process analyze Analyze Chemical Shifts, Integrations, and Multiplicities process->analyze confirm Confirm Structure analyze->confirm

References

Application Notes and Protocols for PROTACs Utilizing (S,R,S)-Ahpc-Based Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker plays a critical role in PROTAC design, influencing the stability and geometry of the ternary complex, and ultimately the efficiency and selectivity of protein degradation. This document provides detailed application notes and protocols for two successful case studies of PROTACs that utilize derivatives of the (S,R,S)-Ahpc (aminohydroxypiperidine-carboxylate) scaffold as a key component of the E3 ligase ligand-linker moiety for the von Hippel-Lindau (VHL) E3 ligase.

Case Study 1: A Potent and Selective FBXO22 Degrader

In this case study, a methylated derivative of the requested linker, (S,R,S)-AHPC-Me-C6-NH2, was instrumental in the development of a potent and selective degrader of F-box only protein 22 (FBXO22). While not a traditional PROTAC that degrades an external target, this molecule acts as a "self-degrader," inducing the degradation of the FBXO22 E3 ligase itself. This provides a valuable tool for studying the function of FBXO22.

Quantitative Data Summary
Compound IDTarget ProteinE3 LigaseDC50DmaxCell LineReference
(S,R,S)-AHPC-Me-C6-NH2FBXO22VHL77 nM99%Jurkat[1]
Signaling Pathway and Mechanism of Action

The (S,R,S)-AHPC-Me-C6-NH2 molecule functions by simultaneously binding to the VHL E3 ligase via its Ahpc moiety and to the FBXO22 protein. This induced proximity facilitates the transfer of ubiquitin from the VHL E3 ligase complex to FBXO22, marking it for degradation by the proteasome.

FBXO22_Degradation cluster_0 Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-Me-C6-NH2 VHL VHL E3 Ligase PROTAC->VHL Binds Ahpc moiety FBXO22 FBXO22 PROTAC->FBXO22 Binds target moiety VHL->FBXO22 Ubiquitination Ub Ubiquitin Proteasome Proteasome FBXO22->Proteasome Degradation Degraded_FBXO22 Degraded FBXO22 Proteasome->Degraded_FBXO22

Caption: Mechanism of FBXO22 degradation by (S,R,S)-AHPC-Me-C6-NH2.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Line: Jurkat cells (human T lymphocyte cell line).

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: For degradation studies, Jurkat cells are seeded at a density of 5 x 10^5 cells/mL. The following day, cells are treated with various concentrations of (S,R,S)-AHPC-Me-C6-NH2 (or DMSO as a vehicle control) for the desired time points (e.g., 5 hours).

2. Western Blotting for FBXO22 Degradation:

  • Cell Lysis: After treatment, cells are harvested by centrifugation and washed with ice-cold PBS. Cell pellets are lysed in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against FBXO22 overnight at 4°C. A primary antibody against a loading control (e.g., GAPDH or β-actin) is also used.

  • Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: Densitometry analysis of the western blot bands is performed using image analysis software to determine the extent of protein degradation.

Western_Blot_Workflow cluster_workflow Western Blotting Workflow A Cell Lysis & Protein Quantification B SDS-PAGE A->B C Protein Transfer to PVDF Membrane B->C D Blocking C->D E Primary Antibody Incubation (anti-FBXO22, anti-loading control) D->E F Secondary Antibody Incubation (HRP-conjugated) E->F G ECL Detection F->G H Image Analysis & Quantification G->H

Caption: A typical workflow for Western Blot analysis.

Case Study 2: Development of an AKT Degrader

The (S,R,S)-Ahpc-C6-NH2 linker-ligand has been cited in the development of PROTACs targeting the serine/threonine kinase AKT, a key node in the PI3K/AKT/mTOR signaling pathway that is frequently dysregulated in cancer. The patent WO2019173516A1 describes the use of this building block in constructing AKT degraders. While specific degradation data for a PROTAC using the exact this compound is detailed within the patent, a closely related and well-characterized VHL-recruiting AKT degrader, MS98 (also known as compound 13 in the reference), provides a strong case study for the application of this class of VHL ligands.

Quantitative Data Summary for a Representative VHL-based AKT Degrader (MS98)
Compound IDTarget ProteinE3 LigaseDC50DmaxCell LineReference
MS98Total AKTVHL78 nM>90%LNCaP[2]
Signaling Pathway and Mechanism of Action

The AKT PROTAC functions by forming a ternary complex with AKT and the VHL E3 ligase. This proximity induces the polyubiquitination of AKT, leading to its degradation by the proteasome and subsequent inhibition of downstream signaling pathways involved in cell proliferation and survival.

AKT_Degradation_Pathway cluster_pathway PI3K/AKT Signaling and PROTAC Intervention PI3K PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT AKT PDK1->AKT Phosphorylates mTORC2->AKT Phosphorylates Downstream Downstream Effectors (e.g., PRAS40, S6) AKT->Downstream Proteasome Proteasome AKT->Proteasome Degradation Proliferation Cell Proliferation & Survival Downstream->Proliferation PROTAC AKT PROTAC ((S,R,S)-Ahpc-based) PROTAC->AKT Binds VHL VHL E3 Ligase PROTAC->VHL Recruits VHL->AKT Ubiquitination

Caption: PROTAC-mediated degradation of AKT and inhibition of downstream signaling.

Experimental Protocols

1. Synthesis of AKT PROTAC:

  • The synthesis of the final AKT PROTAC involves the coupling of the this compound linker-ligand with a suitable AKT inhibitor warhead. The specific details of the synthesis, including reaction conditions and purification methods, can be found in the relevant patent literature (e.g., WO2019173516A1). A general representation of the synthetic strategy is the amide coupling between the amine group of this compound and a carboxylic acid-functionalized AKT inhibitor.

2. Cell Culture and Treatment:

  • Cell Lines: Prostate cancer cell lines such as LNCaP or PC-3 are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% FBS, penicillin, and streptomycin.

  • Culture Conditions: 37°C in a 5% CO2 humidified incubator.

  • Treatment: Cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the cells are treated with the AKT PROTAC at various concentrations for specified durations (e.g., 24 hours).

3. Western Blotting for AKT Degradation:

  • The protocol for western blotting is similar to that described for FBXO22.

  • Primary Antibodies: Antibodies specific for total AKT, phosphorylated AKT (p-AKT at Ser473 and Thr308), and downstream signaling proteins like p-PRAS40 and p-S6 should be used. An antibody for a loading control is also necessary.

  • Analysis: The western blot results will show a concentration-dependent decrease in the levels of total AKT and a corresponding reduction in the phosphorylation of AKT and its downstream targets.

Experimental_Logic cluster_logic Experimental Validation Logic A Synthesize AKT PROTAC using This compound B Treat cancer cell lines with PROTAC A->B C Perform Western Blot B->C D Observe decrease in total AKT levels C->D E Observe decrease in p-AKT and downstream signaling C->E F Confirm PROTAC-mediated AKT degradation D->F E->F

Caption: Logical flow of experiments to validate an AKT PROTAC.

Conclusion

The (S,R,S)-Ahpc scaffold, particularly in the form of this compound and its derivatives, serves as a valuable and effective component for the design of VHL-recruiting PROTACs. The case studies presented here for the degradation of FBXO22 and AKT demonstrate the utility of this linker-ligand in developing potent and selective protein degraders. The provided protocols offer a foundation for researchers to design and execute experiments to evaluate the efficacy of their own PROTAC molecules based on this versatile chemical scaffold.

References

Troubleshooting & Optimization

common issues in (S,R,S)-Ahpc-C6-NH2 conjugation reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S,R,S)-Ahpc-C6-NH2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the conjugation of this VHL E3 ligase ligand linker, which is commonly used in the development of Proteolysis-Targeting Chimeras (PROTACs)[1][2].

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound, also known as VH032-C6-NH2, is a synthetic molecule that functions as a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. It includes a C6 amine linker, making it ready for conjugation to a ligand that binds to a target protein. The resulting bifunctional molecule, a PROTAC, recruits the VHL ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome[1][2][3].

Q2: What is the most common method for conjugating the -C6-NH2 group?

The primary amine (-NH2) on the C6 linker is typically conjugated to a carboxylic acid on the target molecule ligand. The most common method involves activating the carboxylic acid with an N-hydroxysuccinimide (NHS) ester to form a stable amide bond. This reaction is widely used in bioconjugation due to its efficiency and the stability of the resulting bond under physiological conditions.

Q3: What is the optimal pH for conjugating this compound to an NHS-activated molecule?

The optimal pH range for the reaction between a primary amine and an NHS ester is between 7.2 and 8.5. Within this range, the primary amine of this compound is sufficiently deprotonated and nucleophilic to react with the NHS ester. At a lower pH, the amine group will be protonated (-NH3+), rendering it unreactive. At a pH above 8.5, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.

Q4: Which buffers are recommended for this conjugation reaction, and which should be avoided?

It is critical to use a buffer that does not contain primary amines, as these will compete with this compound for reaction with the NHS ester.

  • Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, and borate buffers are all suitable choices for this conjugation reaction.

  • Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided. If your target molecule is in an incompatible buffer, a buffer exchange step using methods like dialysis or gel filtration is necessary before initiating the conjugation.

Q5: How should this compound be stored?

Proper storage is crucial to maintain the reactivity of the compound. It is recommended to store this compound as a powder at -20°C for long-term stability (up to 3 years). Stock solutions should be prepared fresh, but if storage is necessary, they should be kept at -80°C for up to 6 months or -20°C for up to 1 month. Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation and moisture contamination.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound to an NHS-activated binding ligand.

Issue 1: Low or No Conjugation Yield

If you are observing a low yield of your final PROTAC molecule, consider the following potential causes and solutions.

Possible Cause Recommended Solution
Suboptimal pH Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in a protonated, unreactive amine on the linker, while a pH that is too high will accelerate the hydrolysis of the NHS ester.
Incompatible Buffer Ensure your reaction buffer does not contain primary amines like Tris or glycine. If present, perform a buffer exchange on your target molecule before proceeding with the conjugation.
Hydrolyzed NHS Ester The NHS ester on your target molecule's ligand is susceptible to hydrolysis. Ensure it is stored properly under desiccated conditions. Prepare fresh solutions in an anhydrous solvent like DMSO or DMF immediately before use.
Low Reactant Concentration The rate of NHS ester hydrolysis is a more significant competitor in dilute solutions. If possible, increase the concentration of your reactants to favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis.
Steric Hindrance The stereochemistry of (S,R,S)-Ahpc or the structure of your target ligand could create steric hindrance, making the amine less accessible. Consider optimizing the linker length on your target ligand or adjusting the reaction temperature and time to overcome this.
Issue 2: Precipitation of the Conjugate

Precipitation of the final product during or after the reaction can be a significant issue.

Quantitative Parameter Recommendation
Molar Ratio (Linker:Target) Start with a 1:1 to 1:3 molar ratio of this compound to your NHS-activated target molecule. A large excess of either component can sometimes contribute to solubility issues.
Solvent Concentration If your reactants are dissolved in an organic solvent like DMSO, ensure the final concentration in the aqueous reaction buffer is kept to a minimum (typically <10%) to avoid precipitation.

To address solubility issues, consider using a PEGylated version of the linker on your target molecule to increase the overall hydrophilicity of the final PROTAC conjugate.

Experimental Protocols & Workflows

General Protocol for Conjugation of this compound to an NHS-Activated Molecule
  • Preparation of Reactants:

    • Dissolve your NHS-activated target molecule ligand in an anhydrous organic solvent such as DMSO to create a stock solution.

    • Dissolve this compound in the reaction buffer (e.g., PBS, pH 7.4).

  • Reaction Setup:

    • Add the desired molar equivalent of the NHS-activated ligand stock solution to the solution of this compound.

    • Ensure the final concentration of the organic solvent is low enough to maintain the solubility of all components.

  • Incubation:

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The optimal time may need to be determined empirically.

  • Quenching (Optional):

    • To stop the reaction, a small amount of an amine-containing buffer like Tris can be added to a final concentration of 20-50 mM to consume any unreacted NHS esters.

  • Purification:

    • Purify the final conjugate using standard chromatographic techniques such as HPLC to remove unreacted starting materials and byproducts.

  • Analysis:

    • Confirm the identity and purity of the final PROTAC molecule using analytical techniques like LC-MS and NMR.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC synthesized using this compound.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC ((S,R,S)-Ahpc-Target Ligand) Ternary Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary Target Target Protein Target->Ternary VHL VHL E3 Ligase VHL->Ternary Ub Ubiquitin Ternary->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental Workflow for Conjugation

This workflow outlines the key steps and decision points in the conjugation process.

Conjugation_Workflow Start Start: Prepare Reactants Buffer_Check Is Target Ligand in Amine-Free Buffer? Start->Buffer_Check Buffer_Exchange Perform Buffer Exchange (e.g., Dialysis, Gel Filtration) Buffer_Check->Buffer_Exchange No Conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Buffer_Check->Conjugation Yes Buffer_Exchange->Conjugation Purification Purify Conjugate (e.g., HPLC) Conjugation->Purification Analysis Analyze Product (LC-MS, NMR) Purification->Analysis End End: Pure PROTAC Analysis->End

Caption: General experimental workflow for conjugation.

Troubleshooting Logic for Low Conjugation Yield

This decision tree can help diagnose the cause of low reaction yields.

Troubleshooting_Yield Start Low Conjugation Yield Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust Buffer pH Check_pH->Adjust_pH No Check_Buffer Is Buffer Amine-Free? Check_pH->Check_Buffer Yes Change_Buffer Perform Buffer Exchange Check_Buffer->Change_Buffer No Check_Reagents Are Reagents Fresh? Check_Buffer->Check_Reagents Yes Use_Fresh Use Freshly Prepared NHS-Ester Solution Check_Reagents->Use_Fresh No Optimize_Conc Increase Reactant Concentrations Check_Reagents->Optimize_Conc Yes

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Improving the Yield of (S,R,S)-Ahpc-C6-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis and yield of PROTACs utilizing the (S,R,S)-Ahpc-C6-NH2 VHL ligand-linker conjugate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in PROTAC synthesis?

This compound, also known as VH032-C6-NH2, is a pre-synthesized building block used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] It consists of the (S,R,S)-Ahpc moiety, which is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 6-carbon alkyl (C6) linker that terminates in a primary amine (-NH2).[1][3][4] This amine group serves as a reactive handle for conjugation to a "warhead" ligand that binds to a specific protein of interest, thus forming the final heterobifunctional PROTAC molecule.

Q2: What are the most common chemical reactions to couple a warhead to this compound?

The most common method is amide bond formation , where the terminal amine of this compound is coupled with a carboxylic acid group on the warhead ligand. This reaction is typically facilitated by peptide coupling reagents. Another popular method is Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" . This requires modifying the warhead with an alkyne group to react with an azide-functionalized version of the Ahpc-linker. This method is known for its high efficiency and clean reaction profiles.

Q3: What factors critically influence the yield and purity of the final PROTAC?

Several factors can significantly impact the outcome of the synthesis:

  • Coupling Reagent Choice: The selection of the coupling reagent and any additives in amide synthesis is crucial to activate the carboxylic acid and minimize side reactions.

  • Reaction Conditions: Parameters such as solvent, temperature, reaction time, and the stoichiometry of reagents need to be optimized. Anhydrous conditions are often necessary to prevent hydrolysis of activated intermediates.

  • Purification Method: Due to the complexity and often "greasy" nature of PROTAC molecules, purification can be challenging. Reverse-phase High-Performance Liquid Chromatography (HPLC) is typically required to achieve high purity, but this can sometimes lead to yield loss.

  • Linker Properties: The length and composition of the linker can influence not only the biological activity but also the physicochemical properties of the PROTAC, such as solubility and permeability, which can affect ease of handling and purification.

Troubleshooting Guide

Low or No Product Yield
Potential Cause Troubleshooting Steps
Inefficient Carboxylic Acid Activation (Amide Coupling) 1. Switch Coupling Reagent: If using a carbodiimide like DCC, consider switching to a uronium/aminium salt like HATU or HBTU, which are often more efficient and can reduce side reactions like epimerization. 2. Include Additives: Use additives like HOBt or OxymaPure with carbodiimides to improve reaction rates and suppress side reactions. 3. Check Reagent Quality: Ensure coupling reagents are fresh and have been stored under anhydrous conditions.
Poor Solubility of Reactants 1. Solvent Screening: Test different anhydrous polar aprotic solvents such as DMF, DMSO, or NMP. NMP has been shown to be effective for challenging amide couplings. 2. Improve Solubility: Gentle heating or sonication may help dissolve starting materials. Ensure complete dissolution before adding coupling reagents.
Side Reactions 1. Guanidinium By-product Formation: When using HATU/HBTU, add the coupling reagent to the carboxylic acid first to form the active ester before adding the amine (this compound). This minimizes the reaction of the coupling reagent with the amine. 2. Epimerization: If your warhead has a chiral center adjacent to the carboxylic acid, use a coupling reagent and base combination known to minimize racemization (e.g., HATU with DIPEA).
Degradation of Starting Materials or Product 1. Control Reaction Temperature: Perform the activation step at 0 °C before allowing the reaction to proceed at room temperature. 2. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Issues with Amine Salt Form 1. This compound is often supplied as a hydrochloride or TFA salt. The presence of the salt requires an additional equivalent of a non-nucleophilic base (like DIPEA or triethylamine) to neutralize it and liberate the free amine for reaction. Ensure at least 2-3 equivalents of base are used in total.
Impure Final Product
Potential Cause Troubleshooting Steps
Residual Coupling Reagent By-products 1. Aqueous Workup: Perform an aqueous workup to remove water-soluble by-products (e.g., dicyclohexylurea (DCU) from DCC is insoluble and can be filtered off, but by-products from HATU/EDC are often water-soluble). 2. Optimized Chromatography: Use a suitable gradient during HPLC purification to ensure separation of the product from any remaining reagents or by-products.
Unreacted Starting Materials 1. Stoichiometry Adjustment: Try using a slight excess (1.1-1.2 equivalents) of one of the coupling partners to drive the reaction to completion. Monitor with LC-MS to determine the limiting reagent. 2. Increase Reaction Time: Allow the reaction to run for a longer duration (e.g., 12-24 hours) and monitor progress by LC-MS.
Difficult Separation on HPLC 1. Modify Mobile Phase: Add modifiers like TFA (0.1%) or formic acid (0.1%) to both the water and organic mobile phases to improve peak shape. 2. Change Column: Test different reverse-phase columns (e.g., C18, C8, Phenyl-Hexyl) as the different stationary phases may offer better selectivity for your specific PROTAC.

Quantitative Data on PROTAC Synthesis Yields

The following tables summarize yields reported in the literature for the synthesis of various VHL-based PROTACs. It is important to note that yields are highly dependent on the specific warhead, linker, and reaction conditions used.

Table 1: Amide Coupling Reactions

E3 Ligand-LinkerWarhead (Target)Coupling Reagent / BaseSolventTime (h)Yield (%)Reference
VHL-based amineIndomethacinHATU / DIPEADMF18-2417-32
VHL-based amineBRD4 ligandEDC·HCl / OxymaPureDMSO->40
VHL-based amineBRD4 ligandSupported DCC / Oxyma PureCH2Cl2/CH3CN4>90 (crude)
Divalent PROTACsTrivalent LinkerHATU / DIPEADMF18-24-

Table 2: Click Chemistry (CuAAC) Reactions

E3 Ligand-Linker (with Azide)Warhead (with Alkyne)Catalyst / BaseSolventTime (h)Yield (%)Reference
Pomalidomide-linker-N3BRD4 ligand-alkyneCuI / DIPEADMF24-
Thalidomide-linker-N3POI ligand-alkyneCuSO4·5H2O / Sodium AscorbateDMSO/H2O12-

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation PROTAC { (S,R,S)-Ahpc-C6-PROTAC | Warhead | Linker | VHL Ligand } VHL VHL E3 Ligase Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Recruits VHL->Ternary Recruits PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for an (S,R,S)-Ahpc-C6 based PROTAC.

Synthesis_Workflow cluster_1 PROTAC Synthesis and Purification Workflow Start Start Materials: - this compound - Warhead-COOH Coupling Amide Coupling Reaction (e.g., HATU, DIPEA, DMF) Start->Coupling Monitor Reaction Monitoring (LC-MS) Coupling->Monitor Monitor->Coupling Incomplete Workup Aqueous Workup & Solvent Removal Monitor->Workup Complete Purify Purification (Reverse-Phase HPLC) Workup->Purify Analyze Purity & Identity Analysis (LC-MS, NMR) Purify->Analyze Analyze->Purify Impure Final Pure PROTAC Analyze->Final Purity >95%

Caption: A typical workflow for PROTAC synthesis and evaluation.

Troubleshooting_Yield cluster_2 Troubleshooting Flowchart for Low Synthetic Yield Start Low Yield or No Product by LC-MS CheckSM Are starting materials visible in LC-MS? Start->CheckSM NoSM Investigate stability of starting materials under reaction conditions. CheckSM->NoSM No YesSM Is the amine a salt? (e.g., HCl, TFA) CheckSM->YesSM Yes NoBase Add/Increase non-nucleophilic base (2-3 eq. DIPEA). YesSM->NoBase No / Unsure YesBase Is the coupling reagent optimal? (e.g., HATU) YesSM->YesBase Yes Rerun Rerun Reaction NoBase->Rerun Rerun Reaction NoCoupling Switch to a more robust coupling reagent like HATU. YesBase->NoCoupling No YesCoupling Are reactants fully dissolved? YesBase->YesCoupling Yes NoCoupling->Rerun NoSol Screen alternative anhydrous solvents (DMF, NMP, DMSO). Consider gentle heating. YesCoupling->NoSol No Success Problem may be related to reagent quality or reaction time. Verify reagent quality and extend time. YesCoupling->Success Yes NoSol->Rerun

Caption: A decision tree for troubleshooting low PROTAC yield.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling

This protocol describes a general method for coupling a carboxylic acid-containing warhead with this compound using HATU.

Materials:

  • Warhead-COOH (1.0 equivalent)

  • This compound (or its HCl/TFA salt) (1.0 - 1.2 equivalents)

  • HATU (1.1 - 1.3 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the Warhead-COOH (1.0 eq.).

  • Dissolution: Dissolve the Warhead-COOH in anhydrous DMF (concentration typically 0.05 - 0.1 M).

  • Activation: Add HATU (1.1 eq.) to the solution, followed by DIPEA (3.0 eq.). If using a salt form of the amine, ensure enough base is present for neutralization plus the required excess.

  • Stir: Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Amine Addition: In a separate vial, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the activated acid mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours.

  • Monitoring: Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting starting material is observed.

  • Workup:

    • Dilute the reaction mixture with Ethyl Acetate or Dichloromethane.

    • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by reverse-phase preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Protocol 2: General Procedure for CuAAC "Click Chemistry"

This protocol requires an alkyne-functionalized warhead and an azide-functionalized version of the Ahpc-linker.

Materials:

  • Warhead-Alkyne (1.0 equivalent)

  • (S,R,S)-Ahpc-C6-N3 (1.0 - 1.2 equivalents)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 - 0.2 equivalents)

  • Sodium ascorbate (0.2 - 0.4 equivalents)

  • Solvent system (e.g., DMSO/water or t-BuOH/water)

Procedure:

  • Dissolution: Dissolve the Warhead-Alkyne (1.0 eq.) and (S,R,S)-Ahpc-C6-N3 (1.1 eq.) in the chosen solvent system (e.g., DMSO/water 4:1).

  • Catalyst Addition: In a separate vial, prepare fresh solutions of CuSO4·5H2O and sodium ascorbate in water.

  • Reaction Initiation: Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Reaction: Stir the reaction vigorously at room temperature for 12-24 hours. The mixture may turn heterogeneous.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Workup:

    • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash chromatography or reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

References

Technical Support Center: Troubleshooting (S,R,S)-Ahpc-C6-NH2 PROTAC Permeability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-C6-NH2 in their PROTAC development. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to poor cell permeability, a common hurdle in PROTAC research.

Frequently Asked Questions (FAQs)

Q1: My this compound based PROTAC shows high biochemical activity but low cellular efficacy. Could poor cell permeability be the issue?

A: Yes, a significant discrepancy between in vitro potency and cellular activity is a strong indicator of poor cell permeability.[1] PROTACs, due to their high molecular weight and polar surface area, often face challenges in crossing the cell membrane to reach their intracellular targets.[2][3][4] Even with high binding affinity to the target protein and the E3 ligase, insufficient intracellular concentration will lead to diminished protein degradation.[1]

Q2: What are the key physicochemical properties of my this compound PROTAC that influence its cell permeability?

A: The cell permeability of PROTACs is a complex interplay of several physicochemical factors that often fall outside of traditional "Rule of Five" guidelines. Key properties for your this compound based PROTAC include:

  • Molecular Weight (MW): PROTACs typically have high molecular weights (often >800 Da), which can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): A large PSA is common in PROTACs and can limit their ability to permeate the lipid bilayer of the cell membrane.

  • Hydrogen Bond Donors (HBDs) and Acceptors (HBAs): A high number of HBDs and HBAs can reduce permeability by increasing the energy required for desolvation to enter the cell membrane.

  • Lipophilicity (LogP): An optimal LogP is crucial. While a certain degree of lipophilicity is necessary to enter the lipid membrane, excessive lipophilicity can lead to poor aqueous solubility or entrapment within the membrane.

  • Conformational Flexibility and Intramolecular Hydrogen Bonding (IMHB): The three-dimensional conformation of a PROTAC can influence its permeability. The formation of intramolecular hydrogen bonds can mask polar groups, reducing the effective PSA and improving permeability by creating a more compact, "chameleon-like" structure.

Q3: How can I experimentally assess the cell permeability of my this compound PROTAC?

A: Several in vitro assays are available to quantify the permeability of your PROTAC. The two most common methods are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a cost-effective method for early-stage screening.

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the human intestinal epithelium. This assay provides a more comprehensive assessment by considering passive diffusion, active transport, and efflux mechanisms.

Detailed protocols for both assays are provided in the "Experimental Protocols" section below.

Q4: What strategies can I employ to improve the cell permeability of my this compound based PROTAC?

A: If poor permeability is confirmed, several rational design and modification strategies can be implemented:

  • Linker Optimization: The linker is a critical component that can be modified to improve permeability.

    • Length and Rigidity: Shorter, more rigid linkers often lead to more permeable compounds. Replacing flexible PEG linkers with more rigid alkyl or phenyl linkers can be beneficial.

    • Composition: Incorporating cyclic moieties like piperazine or piperidine can enhance both permeability and solubility.

  • Reduce Hydrogen Bond Donors: Replacing amide bonds within the linker or at the ligand conjugation points with esters, for example, can reduce the HBD count and improve permeability.

  • Prodrug Strategies: Masking polar functional groups with lipophilic, cleavable moieties can create a prodrug that crosses the cell membrane more efficiently. Once inside the cell, endogenous enzymes cleave the masking group to release the active PROTAC.

  • Targeted Delivery: Conjugating the PROTAC to a ligand that is recognized by a cell surface receptor can facilitate active transport into the cell. For example, conjugation to folate can target cancer cells that overexpress the folate receptor.

  • Leverage Intramolecular Hydrogen Bonding: Computational modeling can help predict conformations that favor intramolecular hydrogen bonding, guiding the design of more "chameleon-like" PROTACs that can shield their polarity.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and addressing poor cell permeability of your this compound PROTAC.

Step 1: Initial Observation

  • Symptom: High biochemical activity (e.g., in vitro binding assays) but low or no cellular activity (e.g., target degradation in cell culture).

Step 2: Permeability Assessment

  • Action: Perform a permeability assay.

    • Recommendation: Start with a PAMPA assay for a quick and cost-effective assessment of passive permeability.

    • Follow-up: If the PAMPA result indicates low permeability, or if you suspect active transport or efflux is a factor, proceed with a Caco-2 assay.

Step 3: Data Analysis and Interpretation

Assay Result Interpretation Next Steps
PAMPA High Permeability (Papp > 1 x 10⁻⁶ cm/s)Passive diffusion is likely not the primary issue.Investigate other factors: target engagement in cells, cellular stability (metabolism), or efflux.
PAMPA Low Permeability (Papp < 1 x 10⁻⁶ cm/s)Poor passive diffusion is a likely cause of low cellular efficacy.Proceed with Caco-2 assay to investigate active transport/efflux. Consider structural modifications to improve permeability.
Caco-2 High A-to-B, Low B-to-A (Efflux Ratio ~1)Good permeability, no significant efflux.Permeability is not the limiting factor. Re-evaluate other cellular parameters.
Caco-2 Low A-to-B, Low B-to-A (Efflux Ratio ~1)Poor intrinsic permeability.Focus on structural modifications to enhance passive diffusion (see Q4).
Caco-2 Low A-to-B, High B-to-A (Efflux Ratio > 2)The PROTAC is a substrate for efflux pumps (e.g., P-gp).Co-dose with an efflux pump inhibitor (e.g., verapamil) to confirm. Modify the PROTAC to reduce its affinity for efflux transporters.

Table 1: Representative Permeability Data for PROTACs

Compound Type Permeability Assay Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Efflux Ratio Reference
Typical Small Molecule (High Permeability Control)Caco-2> 10~1
Typical PROTAC (e.g., VH032-based)PAMPA0.002 - 0.6N/A
AR PROTAC (Cereblon ligand)Caco-21.78.4
AR PROTAC (VHL ligand)Caco-2< 0.8> 12

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general method for assessing the passive permeability of a PROTAC.

Materials:

  • PAMPA plate (e.g., 96-well format with a donor and acceptor plate)

  • Phospholipid solution (e.g., 2% (w/v) L-α-phosphatidylcholine in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds (high and low permeability)

  • Analytical instrumentation (e.g., LC-MS/MS)

Methodology:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the acceptor plate.

  • Coat Membrane: Carefully add 5 µL of the phospholipid solution to the filter of each well in the donor plate and allow it to impregnate for 5 minutes.

  • Prepare Donor Solutions: Dissolve the test PROTAC and control compounds in PBS to a final concentration (e.g., 10 µM).

  • Add Donor Solutions: Add 200 µL of the donor solutions to the wells of the coated donor plate.

  • Assemble Plate: Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

  • Incubate: Incubate the plate sandwich at room temperature for a defined period (e.g., 4-16 hours) in a humidified chamber to prevent evaporation.

  • Sample Collection: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells.

  • Analysis: Determine the concentration of the compound in all samples using LC-MS/MS.

  • Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = [-ln(1 - [Drug]acceptor / [Drug]equilibrium)] * (VA * VD) / ((VA + VD) * Area * Time)

    Where:

    • [Drug]acceptor is the concentration in the acceptor well.

    • [Drug]equilibrium is the theoretical equilibrium concentration.

    • VA is the volume of the acceptor well.

    • VD is the volume of the donor well.

    • Area is the filter area.

    • Time is the incubation time in seconds.

Caco-2 Permeability Assay

This protocol assesses both passive and active transport across a cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® permeable supports (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4)

  • Test PROTAC, control compounds (high/low permeability, efflux substrate)

  • Efflux inhibitor (e.g., verapamil)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.

  • Prepare for Transport Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Add the test PROTAC solution (in transport buffer) to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

  • Transport Experiment (Basolateral to Apical - B to A):

    • Add the test PROTAC solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Sample Collection: At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Analysis: Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Permeability and Efflux Ratio:

    • Calculate the Papp for both A-to-B and B-to-A directions using a similar formula as for the PAMPA assay, adjusting for the specific volumes and surface area of the Transwell® inserts.

    • Calculate the Efflux Ratio = Papp (B to A) / Papp (A to B).

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC This compound PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ub_Target Polyubiquitinated Target Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation Extracellular Extracellular Space Extracellular->PROTAC Cellular Uptake (Permeability Dependent)

Caption: Mechanism of action for an this compound based PROTAC.

Permeability_Workflow Start Start: Low Cellular Activity of PROTAC Assess_Permeability Assess Permeability Start->Assess_Permeability PAMPA PAMPA Assay Assess_Permeability->PAMPA Caco2 Caco-2 Assay Assess_Permeability->Caco2 Decision Permeability Low? PAMPA->Decision Caco2->Decision Optimize Optimize PROTAC Structure Decision->Optimize Yes End_Good End: Permeability is not the issue Decision->End_Good No End_Optimized Re-test Optimized PROTAC Optimize->End_Optimized

Caption: Experimental workflow for assessing and addressing PROTAC permeability.

Troubleshooting_Tree Start Low Cellular Efficacy Permeability_Test Perform PAMPA Assay Start->Permeability_Test Permeability_Result Papp < 1x10⁻⁶ cm/s? Permeability_Test->Permeability_Result Caco2_Test Perform Caco-2 Assay Permeability_Result->Caco2_Test Yes Other_Issues Investigate Other Issues (e.g., cellular stability, target engagement) Permeability_Result->Other_Issues No Efflux_Result Efflux Ratio > 2? Caco2_Test->Efflux_Result Modify_Passive Modify for Passive Permeability (e.g., reduce HBD, rigidify linker) Efflux_Result->Modify_Passive No Modify_Efflux Modify to Avoid Efflux Transporters Efflux_Result->Modify_Efflux Yes

Caption: Troubleshooting decision tree for poor PROTAC permeability.

References

Technical Support Center: Optimizing Linker Length for (S,R,S)-Ahpc-C6-NH2 PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-Ahpc-C6-NH2 in the development of Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the crucial linker optimization phase of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

A1: this compound is a synthetic E3 ligase ligand-linker conjugate.[1][2][3][4] It consists of a von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a 6-carbon alkyl linker (-C6-) that terminates in an amine group (-NH2).[1] In PROTAC synthesis, your protein of interest (POI) ligand, or "warhead," is chemically conjugated to this terminal amine group. This molecule serves as a foundational building block for creating VHL-recruiting PROTACs.

Q2: Why is the linker length so critical for PROTAC efficacy?

A2: The linker is not merely a spacer; it is a critical determinant of PROTAC activity. Its length and composition dictate the geometry and stability of the ternary complex (POI-PROTAC-E3 Ligase).

  • Too Short: A short linker can cause steric hindrance, preventing the POI and E3 ligase from binding simultaneously.

  • Too Long: An excessively long linker may not effectively bring the two proteins into the correct proximity for efficient ubiquitin transfer, or it may lead to unproductive binding geometries.

  • Optimal Length: The ideal linker facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability, efficient ubiquitination, and potent degradation of the target protein.

Q3: I have conjugated my warhead to this compound, but I see no degradation of my target protein. What are the common causes?

A3: A lack of degradation is a common issue during initial screening. Consider the following possibilities:

  • Suboptimal Linker Length: The initial 6-carbon linker may be too short or too long for your specific target. Synthesizing a library of PROTACs with varying linker lengths (e.g., shorter alkyl chains, longer alkyl chains, and PEG linkers) is a standard optimization step.

  • Poor Cell Permeability: PROTACs are often large molecules that may struggle to cross the cell membrane. The linker's properties (hydrophobicity, flexibility) significantly influence permeability.

  • The "Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC:POI or PROTAC:E3 ligase) instead of the productive ternary complex, paradoxically reducing degradation. It is essential to test a wide range of concentrations to generate a full dose-response curve.

  • Incorrect E3 Ligase Choice: While VHL is widely expressed, its levels can vary between cell lines and tissues. Confirm that VHL is expressed in your experimental model.

  • Flawed Ternary Complex Geometry: Even if the linker length is adequate, the exit vector from your warhead or the Ahpc ligand may lead to an unproductive orientation of the E3 ligase relative to the target's surface lysines.

Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable steps for resolution.

Problem 1: No or Weak Target Degradation Observed

You have treated cells with your new PROTAC but Western blot analysis shows little to no reduction in your protein of interest (POI).

// Nodes start [label="No / Weak Degradation\nObserved", fillcolor="#EA4335", fontcolor="#FFFFFF"];

check_linker [label="Is Linker Length\nOptimal?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_perm [label="Is PROTAC\nCell Permeable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_ternary [label="Is a Stable Ternary\nComplex Forming?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_hook [label="Is it the\nHook Effect?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

sol_linker [label="Synthesize & Test\nLinker Library\n(Alkyl & PEG Linkers)", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_perm [label="1. Modify Linker\n(e.g., add PEG for solubility).\n2. Perform Permeability Assay\n(e.g., Caco-2).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_ternary [label="1. Perform Ternary Complex Assay\n(e.g., Pull-down, SPR, BLI).\n2. Redesign Linker Attachment Points.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_hook [label="Perform Full Dose-Response\nExperiment (pM to µM range).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_linker; check_linker -> sol_linker [label=" No"]; check_linker -> check_perm [label=" Yes"];

check_perm -> sol_perm [label=" No"]; check_perm -> check_ternary [label=" Yes"];

check_ternary -> sol_ternary [label=" No"]; check_ternary -> check_hook [label=" Yes"];

check_hook -> sol_hook [label=" Possible"]; } } Caption: Troubleshooting workflow for lack of PROTAC activity.

Problem 2: High Degradation (DC50) but Low Maximum Degradation (Dmax < 80%)

Your PROTAC is potent at low concentrations, but a significant fraction of the target protein remains even at saturating doses.

  • Possible Cause: A sub-population of the target protein may be inaccessible to the PROTAC (e.g., located in a different cellular compartment) or the PROTAC may have poor stability, degrading before it can act on the entire pool of target protein.

  • Solution:

    • Stability Assays: Assess the metabolic stability of your PROTAC in cell lysate or microsomes.

    • Immunofluorescence: Use microscopy to confirm the subcellular colocalization of your PROTAC (if a fluorescent version is available), the target protein, and the E3 ligase.

    • Linker Composition: Modify the linker to improve metabolic stability. For example, replacing simple alkyl chains with more rigid or ether-containing structures can sometimes reduce susceptibility to metabolic enzymes.

Illustrative Data for Linker Optimization

Optimizing the linker often involves creating a small library of compounds and comparing their performance. The table below presents hypothetical data for a series of PROTACs targeting "Protein X" using (S,R,S)-Ahpc as the VHL ligand.

PROTAC IDLinker CompositionLinker Length (Atoms)Degradation DC50 (nM)Max Degradation (Dmax)Ternary Complex Kd (nM)
PROTAC-1Alkyl Chain (C4)4> 1000< 10%No Binding
PROTAC-2Alkyl Chain (C6)625065%150
PROTAC-3 Alkyl Chain (C8) 8 35 92% 40
PROTAC-4Alkyl Chain (C10)1015075%95
PROTAC-5PEG (2 units)85095%55
PROTAC-6PEG (4 units)1440060%210

Data is hypothetical and for illustrative purposes only.

Analysis: In this example, the 8-atom alkyl chain (PROTAC-3 ) provides the best balance, resulting in the lowest DC50 and a high Dmax, which corresponds well with the strongest ternary complex formation (lowest Kd). The PEG linker of the same atom length (PROTAC-5 ) also shows excellent activity, suggesting it may be a good alternative if solubility or permeability is a concern.

Key Experimental Protocols

Protocol 1: Western Blot for PROTAC-Induced Protein Degradation

This protocol is fundamental for quantifying the degradation of your target protein.

  • Cell Culture & Treatment: Plate cells (e.g., HEK293T, or a relevant cancer cell line) in 6-well plates. Allow them to adhere overnight. Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10,000 nM) and a vehicle control (e.g., DMSO) for a set time (e.g., 18-24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS, then add RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Normalize protein concentrations with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).

    • Incubate with a primary antibody against your POI overnight at 4°C.

    • Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Repeat the process for a loading control antibody (e.g., GAPDH, β-actin).

  • Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal. Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: In Vitro Ternary Complex Pull-Down Assay

This assay provides direct evidence of ternary complex formation.

  • Reagents: Purified recombinant His-tagged E3 ligase (e.g., VHL complex), purified recombinant GST-tagged POI, and your PROTAC.

  • Complex Formation: In a microcentrifuge tube, combine the His-VHL complex, GST-POI, and your PROTAC at a specified concentration in assay buffer. Incubate for 1-2 hours at 4°C with gentle rotation. Include controls lacking the PROTAC or one of the proteins.

  • Pull-Down: Add glutathione magnetic beads to the mixture to capture the GST-POI. Incubate for another hour at 4°C.

  • Washing: Use a magnetic rack to pellet the beads. Wash the beads 3-5 times with ice-cold wash buffer to remove non-specific binders.

  • Elution and Analysis: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling. Analyze the eluate by Western blot using antibodies against the His-tag (to detect VHL) and the GST-tag (to confirm pull-down of the POI).

  • Interpretation: A strong band for His-VHL in the lane containing the PROTAC (and absent or weak in the control lane) indicates that the PROTAC successfully induced the formation of a POI-PROTAC-VHL ternary complex.

Visualizing PROTAC Mechanisms and Workflows

// Nodes start [label="Start:\nthis compound\n+ POI Warhead", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; synthesis [label="1. Synthesize Linker Library\n(Vary Length & Composition)", fillcolor="#FBBC05", fontcolor="#202124"]; screen [label="2. Cellular Degradation Screen\n(Western Blot)\nDetermine DC50 & Dmax", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ternary [label="3. Confirm Ternary Complex Formation\n(Pull-down, SPR, etc.)\nfor top candidates", fillcolor="#EA4335", fontcolor="#FFFFFF"]; validate [label="4. Validate Mechanism\n(e.g., Proteasome Inhibitor Rescue,\nUbiquitination Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize [label="5. Lead Optimization\n(Permeability, Solubility,\nOff-target Effects)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Lead PROTAC\nIdentified", shape=house, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> synthesis; synthesis -> screen; screen -> ternary; ternary -> validate; validate -> optimize; optimize -> finish; screen -> synthesis [style=dashed, label=" Iterate"]; } } Caption: Experimental workflow for linker optimization and PROTAC development.

References

overcoming off-target effects with (S,R,S)-Ahpc-C6-NH2 linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting and optimizing experiments involving (S,R,S)-Ahpc-C6-NH2 linkers in the development of Proteolysis Targeting Chimeras (PROTACs). This resource provides researchers, scientists, and drug development professionals with practical guidance to overcome common challenges, particularly in mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what is its primary application?

A1: The this compound is a synthesized E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 alkyl amine linker.[1][2] Its primary use is in the construction of PROTACs, which are heterobifunctional molecules designed to induce the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2]

Q2: How can the choice of linker, such as the this compound, influence the off-target effects of a PROTAC?

A2: The linker component of a PROTAC plays a crucial role in determining its overall efficacy and specificity. The length, rigidity, and composition of the linker influence the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] An optimally designed linker, such as the this compound, can properly orient the two ligands for effective ubiquitination of the target protein while minimizing the unintended degradation of other proteins. Conversely, a poorly chosen linker can lead to reduced on-target degradation or increased off-target effects.

Q3: What are the common mechanisms that lead to off-target effects with PROTACs?

A3: Off-target effects with PROTACs can arise from several factors:

  • Unintended degradation of non-target proteins: The PROTAC may facilitate the ubiquitination and degradation of proteins other than the intended target.

  • Pharmacological effects of the PROTAC molecule itself: The warhead (target-binding ligand) or the E3 ligase ligand component may have independent biological activities.

  • Non-specific binding: The linker itself could contribute to non-specific interactions with other cellular components.

Troubleshooting Guides

Guide 1: Inconsistent or No Target Protein Degradation

If you are observing variable or no degradation of your target protein when using a PROTAC constructed with the this compound linker, consider the following troubleshooting steps:

Potential Cause Troubleshooting Recommendation
Suboptimal PROTAC Concentration (Hook Effect) PROTACs can exhibit a "hook effect" where high concentrations lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, reducing degradation efficiency. Action: Perform a dose-response experiment with a wide concentration range to determine the optimal concentration for maximal degradation (DC50).
Poor Cell Permeability The physicochemical properties of the final PROTAC molecule, influenced by the linker, might limit its ability to cross the cell membrane. Action: Confirm cellular uptake of your PROTAC. If permeability is low, you may need to consider linker modifications to improve solubility and permeability.
Incorrect Incubation Time The kinetics of PROTAC-mediated degradation can vary depending on the target protein and cell line. Action: Conduct a time-course experiment to identify the optimal treatment duration for maximal protein degradation.
Issues with E3 Ligase or Proteasome Machinery The cell line you are using may have low expression or activity of the VHL E3 ligase or the proteasome. Action: Confirm the expression and activity of VHL and the proteasome in your cell line. Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue target protein degradation.
PROTAC Instability The PROTAC molecule may be unstable in your experimental media or under your specific conditions. Action: Assess the stability of your PROTAC in the experimental media over the time course of your experiment.
Guide 2: Significant Off-Target Protein Degradation Observed

If your proteomics data reveals the degradation of unintended proteins, the following steps can help you identify and mitigate these off-target effects:

Potential Cause Troubleshooting Recommendation
Lack of Selectivity The warhead or the overall PROTAC structure may have inherent affinities for other proteins. Action: Synthesize and test analog PROTACs with modifications to the linker or the target-binding warhead to improve selectivity. For pomalidomide-based PROTACs, modifications at the C5 position of the phthalimide ring have been shown to reduce off-target degradation of zinc-finger proteins.
Target-Independent Effects The observed effects may not be due to the degradation of the intended target. Action: Use inactive control compounds. This could be a molecule with a modification that prevents binding to either the target protein or the VHL E3 ligase. This helps differentiate between target-dependent and independent off-target effects.
"Hook Effect" at High Concentrations As mentioned previously, high PROTAC concentrations can lead to non-productive binary complex formation and potentially increase off-target interactions. Action: Carefully titrate the PROTAC concentration to find the optimal window for selective on-target degradation.

Experimental Protocols

Protocol 1: Assessing On-Target vs. Off-Target Degradation using Global Proteomics (Mass Spectrometry)

This protocol provides a general workflow to identify on-target and off-target effects of a PROTAC incorporating the this compound linker.

Objective: To quantitatively assess changes in the cellular proteome upon treatment with the PROTAC.

Materials:

  • Cell line of interest

  • Your PROTAC with the this compound linker

  • Inactive control PROTAC (e.g., with a modification to the VHL ligand to prevent binding)

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer

  • Reagents for protein quantification (e.g., BCA assay)

  • Materials for protein digestion (e.g., trypsin)

  • Mass spectrometer and associated chromatography equipment

Methodology:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat cells with your PROTAC at its optimal degradation concentration (determined from a dose-response curve), the inactive control PROTAC at the same concentration, and a vehicle control.

    • Incubate for the optimal duration determined from a time-course experiment.

  • Sample Preparation:

    • Harvest and lyse the cells.

    • Quantify the total protein concentration in each lysate.

    • Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).

    • Label the resulting peptides if using isotopic labeling methods (e.g., TMT, iTRAQ) or proceed with label-free quantification.

  • Mass Spectrometry Analysis:

    • Analyze the peptide samples using LC-MS/MS.

  • Data Analysis:

    • Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer).

    • Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control samples.

    • Critically, compare the protein changes to those observed with the inactive control to filter out non-degradation-related effects.

    • Utilize bioinformatics tools to perform pathway analysis on the identified off-target proteins to understand their biological implications.

Workflow for Off-Target Protein Identification

cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase cell_culture Cell Culture treatment Treatment with PROTAC, Inactive Control, Vehicle cell_culture->treatment lysis Cell Lysis & Protein Quantification treatment->lysis digestion Protein Digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_processing Raw Data Processing lcms->data_processing statistical_analysis Statistical Analysis to Identify Significantly Altered Proteins data_processing->statistical_analysis control_comparison Comparison with Inactive Control statistical_analysis->control_comparison bioinformatics Pathway Analysis of Off-Target Proteins control_comparison->bioinformatics target_validation On-Target and Off-Target Validation bioinformatics->target_validation cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein TargetProtein->TernaryComplex Binds E3Ligase VHL E3 Ligase E3Ligase->TernaryComplex Binds Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Recognized by Degradation Target Protein Degradation Proteasome->Degradation Leads to cluster_1 Troubleshooting Off-Target Effects start Significant Off-Target Degradation Observed proteomics Conduct Global Proteomics start->proteomics inactive_control Test Inactive Control PROTAC dose_response Perform Dose-Response Analysis inactive_control->dose_response If off-target effects persist modify_protac Modify PROTAC (Linker or Warhead) dose_response->modify_protac proteomics->inactive_control re_evaluate Re-evaluate Off-Target Profile modify_protac->re_evaluate

References

addressing solubility problems of (S,R,S)-Ahpc-C6-NH2 derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of (S,R,S)-Ahpc-C6-NH2 and its derivatives. These molecules are key building blocks in the development of Proteolysis-targeting chimeras (PROTACs), and their inherent hydrophobicity often presents significant challenges in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in aqueous solutions?

This compound , also known as VH032-C6-NH2, is an E3 ligase ligand-linker conjugate. It combines a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a 6-carbon alkyl linker that has a terminal amine group[1][2]. This structure is a common starting point for synthesizing PROTACs, which are large molecules designed to target specific proteins for degradation[2].

The poor aqueous solubility stems from its molecular structure. PROTACs and their precursors are often high molecular weight compounds and can be lipophilic (hydrophobic), which limits their ability to dissolve in water-based solutions[3][4]. The C6 alkyl linker, in particular, contributes to the overall nonpolar nature of the molecule.

Q2: What are the recommended starting solvents for dissolving this compound derivatives?

For initial stock solutions, organic solvents are recommended. Vendor datasheets and common laboratory practices suggest using the following:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

It is crucial to prepare a high-concentration stock solution in one of these solvents first, which can then be diluted into your aqueous experimental medium. Direct dissolution in aqueous buffers is likely to fail.

Q3: My compound precipitates when I dilute my DMSO stock into an aqueous buffer. What should I do?

This is a common problem known as "crashing out." It occurs when the concentration of the organic solvent is not high enough to keep the hydrophobic compound dissolved in the final aqueous solution. Here are several strategies to address this:

  • Decrease the Final Concentration: The simplest solution is often to lower the final concentration of your compound in the aqueous medium.

  • Use Co-solvents: Incorporate a water-miscible organic solvent (a co-solvent) into your final aqueous buffer to increase the compound's solubility.

  • Adjust pH: The terminal amine group on the C6 linker is basic. Lowering the pH of the buffer (e.g., to pH 5-6) will protonate this amine, creating a charged species that may have improved aqueous solubility. Salt formation is a common technique to improve the solubility of drugs with ionizable groups.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-80, Pluronic F-68) can form micelles that encapsulate the hydrophobic compound, aiding its dispersion in aqueous media.

Q4: Can I modify the linker to improve the solubility of my final PROTAC molecule?

Yes, the linker plays a critical role in determining the physicochemical properties of a PROTAC. To improve solubility, consider these linker modifications:

  • Incorporate Hydrophilic Spacers: Replacing the alkyl C6 linker with more polar units, such as polyethylene glycol (PEG) chains, can significantly enhance the aqueous solubility of the final PROTAC.

  • Add Ionizable Groups: Introducing acidic or basic functional groups into the linker can allow for pH modification and salt formation to improve solubility.

  • Introduce Polar Functional Groups: Adding nitrogen-rich heterocycles like morpholine or piperazine can increase polarity and provide hydrogen bonding opportunities with water, though this must be balanced against potential liabilities like lysosomal trapping.

Troubleshooting Guide

This section provides a step-by-step approach to resolving common solubility issues encountered during experiments.

Problem 1: Compound is insoluble when preparing a stock solution.
  • Cause: The chosen solvent may not be appropriate for the specific derivative.

  • Solution Workflow:

start Start: Compound Insoluble in Initial Solvent solvent_check Is the solvent DMSO, DMF, or DCM? start->solvent_check try_dmf Try dissolving in DMF solvent_check->try_dmf No gentle_heat Apply gentle heat (30-40°C) with vortexing solvent_check->gentle_heat Yes try_dmf->gentle_heat try_dmso Try dissolving in DMSO sonicate Use sonication to aid dissolution gentle_heat->sonicate consult Consult literature for similar derivatives sonicate->consult Insoluble success Success: Compound Dissolved sonicate->success Soluble

Caption: Workflow for dissolving stock solutions.

Problem 2: Precipitate forms immediately upon dilution into aqueous buffer.
  • Cause: The compound has exceeded its solubility limit in the final aqueous medium.

  • Solution Workflow:

start Start: Precipitation in Aqueous Buffer lower_conc 1. Lower the final compound concentration start->lower_conc check_precipitate1 Precipitate still forms? lower_conc->check_precipitate1 add_cosolvent 2. Add a co-solvent (e.g., 1-5% DMSO, Ethanol) check_precipitate1->add_cosolvent Yes success Success: Clear Solution check_precipitate1->success No check_precipitate2 Precipitate still forms? add_cosolvent->check_precipitate2 adjust_ph 3. Adjust buffer pH (e.g., to pH 6.0) check_precipitate2->adjust_ph Yes check_precipitate2->success No check_precipitate3 Precipitate still forms? adjust_ph->check_precipitate3 use_surfactant 4. Add surfactant (e.g., 0.01% Tween-80) check_precipitate3->use_surfactant Yes check_precipitate3->success No use_surfactant->success No reformulate Consider reformulation (e.g., lipid-based system) use_surfactant->reformulate Yes

Caption: Troubleshooting precipitation in aqueous media.

Quantitative Data & Formulation Strategies

The following tables summarize common solvents and formulation excipients used to address solubility issues. The provided concentration ranges are typical starting points and may require optimization for your specific derivative.

Table 1: Common Organic Solvents for Stock Solutions

SolventPolarityBoiling Point (°C)Notes
DMSOHigh189Aprotic, highly polar, excellent for many hydrophobic compounds. Can be cytotoxic at higher concentrations.
DMFHigh153Aprotic, polar. Use with caution, as it is a known hepatotoxin.
Dichloromethane (DCM)Medium40Good for highly nonpolar compounds. Highly volatile.
EthanolHigh78Protic, polar. Often used as a co-solvent in final formulations.

Table 2: Excipients for Improving Aqueous Solubility

Excipient ClassExampleTypical Starting Conc.Mechanism of Action
Co-solventsEthanol, Propylene Glycol1-10% (v/v)Reduces the polarity of the aqueous medium, increasing solubility of hydrophobic solutes.
SurfactantsTween-80, Pluronic F-680.01-0.1% (w/v)Form micelles to encapsulate the drug, increasing its apparent solubility.
CyclodextrinsHP-β-CD, SBE-β-CD1-5% (w/v)Forms inclusion complexes where the hydrophobic drug resides in the cyclodextrin's nonpolar cavity.
pH ModifiersHCl, Acetic AcidTo desired pHProtonates basic sites (like the terminal amine) to form a more soluble salt.

Experimental Protocols

Protocol 1: Kinetic Solubility Assessment using the Shake-Flask Method

This protocol provides a standardized way to measure the equilibrium solubility of your compound in a specific buffer.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound 1. Prepare a high concentration stock solution (e.g., 10 mM in DMSO). add_compound 3. Add an excess of the compound (or concentrated stock) to the buffer in a sealed vial. prep_compound->add_compound prep_buffer 2. Prepare the desired aqueous buffer (e.g., PBS, pH 7.4). prep_buffer->add_compound equilibrate 4. Shake/agitate the vial at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium. add_compound->equilibrate separate 5. Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 x g for 15 min) or filtration (0.22 µm filter). equilibrate->separate analyze 6. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS). separate->analyze

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Steps:

  • Preparation: Prepare a 10 mM stock solution of the this compound derivative in 100% DMSO. Also, prepare the aqueous buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Addition: In a glass vial, add a small amount of the DMSO stock to the aqueous buffer. The final DMSO concentration should be kept low (e.g., <1%) to minimize its co-solvent effect. Ensure a visible precipitate forms, indicating an excess of the compound.

  • Equilibration: Seal the vial and place it in a shaker incubator at a constant temperature (e.g., 37°C) for 24 to 48 hours. This allows the system to reach thermodynamic equilibrium.

  • Phase Separation: After incubation, separate the solid and liquid phases. Centrifugation is often preferred over filtration to avoid potential compound adsorption to the filter membrane.

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the sample as needed and determine the compound's concentration using a suitable, validated analytical method like HPLC or LC-MS. The resulting concentration is the equilibrium solubility under those conditions.

References

mitigating degradation of (S,R,S)-Ahpc-C6-NH2 during storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (S,R,S)-Ahpc-C6-NH2

This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the degradation of this compound during storage. The following information is intended to help ensure the stability and integrity of the compound for optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound, also known as VH032-C6-NH2, is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C6 alkyl amine linker. This molecule is a key building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to induce the degradation of specific target proteins.[1][2]

Q2: What are the recommended storage conditions for this compound?

A2: The recommended storage conditions for this compound can vary slightly between suppliers, but generally, the following guidelines apply. For detailed information, always refer to the certificate of analysis provided with your specific lot of the compound.

Q3: Why is proper storage of this compound critical?

A3: Proper storage is crucial to prevent chemical degradation of the molecule. The primary amine and amide functionalities in this compound make it susceptible to degradation pathways such as oxidation and hydrolysis. Degradation can lead to the formation of impurities, which can compromise the compound's activity and lead to inconsistent or unreliable experimental results.

Q4: What are the potential degradation pathways for this compound?

A4: Based on the chemical structure of this compound, which contains a primary amine and amide bonds, the most likely degradation pathways are oxidation of the amine group and hydrolysis of the amide bonds. The linker moiety has been identified as a potential site of metabolic instability in PROTAC molecules.[3]

Q5: How can I assess the purity and stability of my stored this compound?

A5: The purity and stability of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). These methods can separate the parent compound from any degradation products and allow for their identification and quantification.

Troubleshooting Guide

This guide addresses specific issues that users might encounter related to the degradation of this compound.

Problem Possible Cause Recommended Solution
Inconsistent or poor results in PROTAC synthesis. Degradation of the this compound building block.1. Verify Purity: Assess the purity of your stored this compound using HPLC-MS. Compare the chromatogram to the certificate of analysis or a freshly prepared standard. 2. Use Fresh Aliquots: If degradation is suspected, use a fresh, unopened vial of the compound. 3. Optimize Storage: Ensure that the compound is stored under the recommended conditions (see table below), protected from light and moisture.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS) of the synthesized PROTAC. Formation of degradation products from this compound during storage or the synthetic process.1. Characterize Impurities: Use mass spectrometry to determine the molecular weights of the unexpected peaks and deduce their potential structures. This can help identify the degradation pathway. 2. Review Storage History: Check the storage history of the this compound used. Extended storage at suboptimal temperatures or exposure to air and moisture can accelerate degradation. 3. Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
Reduced yield in reactions involving the primary amine of this compound. Oxidation of the primary amine to a less reactive functional group.1. Confirm Amine Availability: Use a qualitative test for primary amines (e.g., ninhydrin test) to confirm the presence of the reactive amine group. 2. Degas Solvents: When preparing stock solutions, use freshly degassed solvents to minimize dissolved oxygen.

Data Presentation

Recommended Storage Conditions for this compound
Form Storage Temperature Duration Supplier Recommendations
Powder-20°C3 yearsStore sealed and away from moisture.[2][4]
4°C2 years
In Solvent (e.g., DMSO)-80°C6 months - 2 yearsAliquot to avoid repeated freeze-thaw cycles. Store sealed and away from moisture.
-20°C1 month - 1 year
Potential Degradation Pathways and Products of this compound
Degradation Pathway Reactive Site Potential Degradation Products Contributing Factors
Oxidation Primary amine (-NH2) on the C6 linkerAldehydes, carboxylic acids, N-oxides, nitroalkanes.Exposure to oxygen (air), elevated temperatures, presence of metal ions.
Hydrolysis Amide bonds within the core structureCarboxylic acid and amine fragments resulting from amide bond cleavage.Presence of water (moisture), acidic or basic conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound via HPLC-MS

Objective: To determine the purity of this compound and identify potential degradation products after storage.

Materials:

  • This compound sample (stored)

  • Fresh this compound standard (for comparison)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column

  • Mass spectrometer (e.g., Q-TOF or Orbitrap)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the stored this compound in DMSO at a concentration of 10 mM.

    • Prepare a fresh stock solution of the standard this compound in DMSO at the same concentration.

    • Dilute both stock solutions to a final concentration of 10 µM in a 50:50 mixture of ACN and water with 0.1% FA.

  • HPLC Conditions (Example):

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size

    • Mobile Phase A: Water + 0.1% FA

    • Mobile Phase B: ACN + 0.1% FA

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: 100-1000 m/z

    • Data Acquisition: Full scan MS and data-dependent MS/MS

  • Data Analysis:

    • Compare the chromatograms of the stored sample and the fresh standard.

    • Integrate the peak area of the parent compound in both samples to assess purity.

    • Analyze the mass spectra of any new peaks in the stored sample to identify potential degradation products. The expected mass of the parent compound is 557.75 g/mol . Look for masses corresponding to oxidized or hydrolyzed products.

Mandatory Visualization

Storage_Troubleshooting_Workflow Workflow for Troubleshooting this compound Degradation cluster_storage Storage and Handling cluster_issue Issue Identification cluster_analysis Analysis cluster_resolution Resolution Storage Store at recommended temperature (-20°C or -80°C) Protect from light and moisture Handling Use fresh aliquots Minimize freeze-thaw cycles Use degassed solvents Storage->Handling Issue Inconsistent experimental results or unexpected analytical peaks Purity_Check Assess purity via HPLC-MS Issue->Purity_Check Compare Compare to fresh standard or certificate of analysis Purity_Check->Compare Degraded Degradation confirmed? Compare->Degraded Discard Discard degraded stock Use fresh compound Degraded->Discard Yes Proceed Proceed with experiment Degraded->Proceed No Optimize Optimize storage and handling procedures Discard->Optimize Optimize->Storage

Caption: Troubleshooting workflow for this compound degradation.

Degradation_Pathways Potential Degradation Pathways of this compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis Compound This compound Oxidized_Products Aldehydes, Carboxylic Acids, N-oxides, Nitroalkanes Compound->Oxidized_Products Oxidation of Primary Amine Hydrolyzed_Products Amide Bond Cleavage Products Compound->Hydrolyzed_Products Hydrolysis of Amide Bonds Oxygen Oxygen (Air) Oxygen->Oxidized_Products Water Water (Moisture) Water->Hydrolyzed_Products

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Comparative Guide to (S,R,S)-Ahpc-C6-NH2 and Other VHL E3 Ligase Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. As heterobifunctional molecules, PROTACs are composed of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The von Hippel-Lindau (VHL) E3 ligase is a commonly exploited ligase in PROTAC development. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of a VHL-based PROTAC.

This guide provides an objective comparison of the (S,R,S)-Ahpc-C6-NH2 linker with other classes of VHL E3 ligase linkers, supported by experimental data. We will delve into the structural and functional differences between various linker types and their impact on PROTAC performance, offering a valuable resource for the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Function

The linker is a key determinant of a PROTAC's ability to form a stable and productive ternary complex, which is the crucial first step in the ubiquitination and subsequent degradation of the target protein. An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination. Conversely, a suboptimal linker can result in steric hindrance, unfavorable conformations, or instability, thereby compromising degradation efficiency. The composition, length, and rigidity of the linker profoundly influence a PROTAC's efficacy, selectivity, and pharmacokinetic properties.

Performance Comparison of VHL E3 Ligase Linkers

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

This compound: An Alkyl-Based Linker

The this compound linker is a derivative of the VHL ligand (S,R,S)-AHPC and incorporates a six-carbon alkyl chain. This type of linker provides a degree of flexibility that can be crucial for allowing the PROTAC to adopt a conformation suitable for ternary complex formation.

In a study focused on the degradation of the F-box protein FBXO22, a PROTAC employing a methylated derivative of this linker, (S,R,S)-AHPC(Me)-C6-NH2, demonstrated potent and selective degradation. The key performance metrics were:

LinkerTarget ProteinCell LineDC50 (nM)Dmax (%)
(S,R,S)-AHPC(Me)-C6-NH2 FBXO22Jurkat7799[1]

This data highlights the potential of the this compound scaffold in designing potent degraders. The simple alkyl nature of the C6 linker provides a straightforward synthetic handle for PROTAC assembly.

Comparative Analysis with Other Linker Types

Direct head-to-head comparisons of this compound with other VHL linkers for the same target protein are limited in the public domain. However, we can draw valuable insights from studies that systematically vary linker composition and length for a given target.

A study by researchers at AstraZeneca investigated a series of nine VHL-recruiting PROTACs targeting the extracellular signal-regulated kinase 5 (ERK5)[2]. This study provides a valuable framework for comparing different linker archetypes. While not providing DC50 and Dmax values, it offers crucial data on cell permeability, a critical factor for PROTAC efficacy.

The table below summarizes the linker types and their observed impact on cell permeability from this study.

Linker TypeLinker CompositionFlexibilityCell Permeability Class
Alkyl Aliphatic chainHighLow[2]
PEG-like Ethylene glycol-basedHighHigh[2]
Rigidified Amide-containingMediumMedium-High[2]
Rigid Phenyl- and Pyridyl-containingLowMedium-Low
Piperidine-containing Piperidine moietyMediumMedium-High

Cell permeability was classified based on the ratio of in-cellulo to in-vitro binding potencies to VHL.

This study revealed that linkers enabling the PROTAC to adopt folded conformations with reduced polar surface area exhibited higher cell permeability. Notably, the PEG-like linker demonstrated superior permeability compared to the simple alkyl chain for the same target and VHL ligand. This suggests that while alkyl linkers like the C6 chain in this compound are effective, incorporating more hydrophilic elements like PEG units may enhance drug-like properties.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms and methodologies discussed, the following diagrams illustrate key concepts in PROTAC research.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Western_Blot_Workflow start Cell Culture & PROTAC Treatment cell_lysis Cell Lysis start->cell_lysis protein_quant Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Densitometry & Data Analysis (DC50, Dmax) detection->analysis Linker_Properties_Logic cluster_properties Linker Properties cluster_outcomes PROTAC Performance Length Length Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Composition Composition (Alkyl, PEG, etc.) Composition->Ternary_Complex PK_Properties Pharmacokinetics (Permeability, Solubility) Composition->PK_Properties Flexibility Flexibility/Rigidity Flexibility->Ternary_Complex Degradation Degradation Efficacy (DC50, Dmax) Ternary_Complex->Degradation

References

Unveiling the Stereochemical Nuances of PROTAC Efficacy: A Comparative Analysis of (S,R,S)-Ahpc-C6-NH2 and (S,S,R)-Ahpc-C6-NH2

Author: BenchChem Technical Support Team. Date: November 2025

The precise three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. In the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), the stereochemistry of the E3 ligase ligand is paramount for effective protein degradation. This guide provides a detailed comparison of two stereoisomers of the von Hippel-Lindau (VHL) E3 ligase ligand linker, (S,R,S)-Ahpc-C6-NH2 and (S,S,R)-Ahpc-C6-NH2, highlighting the profound impact of stereochemistry on PROTAC efficacy.

While both this compound and (S,S,R)-Ahpc-C6-NH2 share the same chemical formula and connectivity of atoms, their different spatial arrangements lead to a stark contrast in their ability to bind to the VHL E3 ligase. The (S,R,S) configuration is the active stereoisomer, demonstrating potent VHL binding and enabling the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase. This ternary complex formation is the crucial first step in the ubiquitination and subsequent proteasomal degradation of the target protein.

Conversely, the (S,S,R) stereoisomer is considered the inactive counterpart. Studies have shown that inverting the stereocenter at the hydroxyproline core, a key feature of the Ahpc moiety, abrogates VHL binding. Consequently, PROTACs synthesized with the (S,S,R)-Ahpc-C6-NH2 linker are unable to effectively recruit the VHL E3 ligase and fail to induce the degradation of the target protein.

Quantitative Comparison of Efficacy

ParameterThis compound based PROTAC(S,S,R)-Ahpc-C6-NH2 based PROTAC
VHL Binding Affinity HighNegligible to Very Low
Ternary Complex Formation EfficientInefficient to None
Target Protein Degradation (DC50) Potent (nanomolar to low micromolar range)Inactive or very high micromolar
Maximum Degradation (Dmax) HighLow to None

Signaling Pathway and Experimental Workflow

The efficacy of a PROTAC is determined by its ability to induce the formation of a ternary complex, leading to the ubiquitination and degradation of the target protein. The signaling pathway and a typical experimental workflow to assess degradation are illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC This compound PROTAC Target Target Protein PROTAC->Target Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Ternary_Complex Target-PROTAC-VHL Ternary Complex Target->Ternary_Complex VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated Protein Degradation Pathway

Western_Blot_Workflow A 1. Cell Culture and Treatment (with (S,R,S) vs (S,S,R) PROTACs) B 2. Cell Lysis A->B C 3. Protein Quantification (e.g., BCA Assay) B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Antibody Incubation (Primary and Secondary) E->F G 7. Chemiluminescent Detection F->G H 8. Data Analysis (Densitometry to quantify protein levels) G->H

Experimental Workflow for Western Blot Analysis

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This protocol is a standard method to quantify the levels of a target protein in cells following treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (both (S,R,S) and (S,S,R) stereoisomers) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for electrophoresis.

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin) to determine the percentage of protein degradation relative to the vehicle-treated control. From this data, dose-response curves can be generated to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

2. Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a technique used to measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

  • Sample Preparation: Dialyze the purified VHL protein and the Ahpc-C6-NH2 ligands (both stereoisomers) against the same buffer to minimize buffer mismatch effects. Accurately determine the concentrations of the protein and the ligands.

  • ITC Experiment: Load the VHL protein into the sample cell of the calorimeter and the ligand into the injection syringe. The experiment consists of a series of small injections of the ligand into the protein solution.

  • Data Analysis: The heat released or absorbed upon each injection is measured. The resulting data is plotted as heat change per injection versus the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

3. Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can provide kinetic data (association and dissociation rate constants) in addition to binding affinity.

  • Chip Preparation: Immobilize the purified VHL protein onto a sensor chip surface.

  • Binding Measurement: Inject a series of concentrations of the Ahpc-C6-NH2 ligands (both stereoisomers) over the sensor surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the surface, which is detected as a response signal.

  • Data Analysis: The sensorgrams (plots of response versus time) are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

The stereochemistry of the VHL ligand is a critical design element in the development of effective PROTACs. The (S,R,S) configuration of Ahpc-C6-NH2 is the active form that enables robust VHL binding and subsequent target protein degradation. In contrast, the (S,S,R) stereoisomer is inactive due to its inability to productively engage the VHL E3 ligase. Researchers and drug developers must therefore pay meticulous attention to the stereochemical integrity of their VHL ligands to ensure the desired pharmacological outcome of their PROTAC molecules. The use of the inactive (S,S,R) stereoisomer as a negative control is a valuable tool to confirm that the observed degradation is a direct result of VHL-mediated ubiquitination.

A Comparative Guide to Target Degradation Validation of (S,R,S)-Ahpc-C6-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of PROTACs (Proteolysis Targeting Chimeras) utilizing the (S,R,S)-Ahpc-C6-NH2 linker, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand. We will delve into the validation of target degradation by these molecules, supported by experimental data and detailed protocols for key assays. This guide also offers a comparison with alternative PROTAC linkers and other targeted protein degradation technologies.

Introduction to this compound based PROTACs

PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] They consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3] The this compound is a widely used component in PROTAC synthesis, incorporating a VHL E3 ligase ligand and a 6-carbon alkyl chain linker with a terminal amine group, which allows for conjugation to a POI ligand.[4][5] The selection of the E3 ligase ligand and the linker is critical as it can significantly influence the PROTAC's cell permeability, degradation efficiency, and overall therapeutic window.

Validation of Target Degradation: A Step-by-Step Workflow

The validation of a novel PROTAC is a multi-step process to confirm its efficacy and mechanism of action. This workflow ensures that the observed protein depletion is indeed due to proteasomal degradation mediated by the PROTAC.

G cluster_0 PROTAC Validation Workflow A Initial Screening: Target Protein Degradation B Mechanism of Action Validation A->B Confirm degradation C Selectivity Profiling B->C Verify mechanism D Functional Cellular Assays C->D Assess off-target effects

Figure 1: A generalized workflow for the validation of a novel PROTAC.

Quantitative Data on Target Degradation

Table 1: Degradation Performance of (S,R,S)-AHPC(Me)-C6-NH2 against FBXO22

ParameterValueCell LineTreatment Time
DC50 77 nMJurkat5 hours
Dmax 99%Jurkat5 hours
  • DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein.

  • Dmax : The maximum percentage of target protein degradation achieved.

Comparison with Alternative PROTACs

The choice of E3 ligase recruiter is a critical design decision in PROTAC development. While VHL-based PROTACs, such as those using the this compound linker, are common, Cereblon (CRBN)-based PROTACs represent a major alternative. The selection between VHL and CRBN can significantly impact the PROTAC's properties.

Table 2: General Comparison of VHL and CRBN-based PROTACs

FeatureVHL-based PROTACsCRBN-based PROTACs
Ligand Size Generally largerGenerally smaller
Cell Permeability Can be lower due to larger ligand sizeOften higher
Tissue Distribution Broadly expressedHigh expression in hematopoietic cells
Off-target Effects Generally considered to have fewer inherent off-targetsSome ligands have known off-targets (e.g., zinc-finger transcription factors)
Ternary Complex Cooperativity Often higherCan be variable

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate validation of PROTAC-mediated target degradation.

Western Blot for Target Protein Quantification

This is the most common and accessible method to confirm protein degradation.

Protocol:

  • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of the this compound based PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate protein lysates on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with a primary antibody specific for the target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • To ensure equal loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).

  • Detection and Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify band intensities using densitometry software and normalize to the loading control.

G cluster_0 Western Blot Workflow A Cell Treatment with PROTAC B Cell Lysis and Protein Quantification A->B C SDS-PAGE and Membrane Transfer B->C D Immunoblotting with Specific Antibodies C->D E Detection and Quantification D->E

Figure 2: Key steps in the Western blot protocol for validating protein degradation.

Quantitative Mass Spectrometry-based Proteomics

This technique provides an unbiased and global view of protein level changes, allowing for the assessment of selectivity and off-target effects.

Protocol:

  • Sample Preparation: Treat cells with the PROTAC and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Tandem Mass Tag (TMT) Labeling (Optional): For multiplexed quantitative analysis, label peptides with isobaric tags.

  • LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis: Identify and quantify proteins. Compare protein abundance between PROTAC-treated and control samples to identify significantly downregulated proteins.

Ternary Complex Formation Assays (e.g., TR-FRET)

These assays are crucial for confirming the PROTAC's mechanism of action by demonstrating the formation of the POI-PROTAC-E3 ligase ternary complex.

Protocol:

  • Reagents: Purified target protein (e.g., with a His-tag), purified VHL-ElonginB-ElonginC (VCB) complex (e.g., with a GST-tag), and fluorescently labeled antibodies (e.g., anti-His-Tb and anti-GST-d2).

  • Assay Setup: In a microplate, combine the purified proteins and the PROTAC at various concentrations.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Antibody Addition: Add the fluorescently labeled antibodies.

  • TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer signal. An increased signal indicates the proximity of the two proteins, confirming the formation of the ternary complex.

G cluster_0 PROTAC Mechanism of Action POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation

Figure 3: Signaling pathway of target protein degradation induced by an this compound based PROTAC.

Conclusion

The validation of target degradation by this compound based PROTACs requires a systematic approach employing a suite of biochemical and cellular assays. While quantitative data for PROTACs using this specific linker is emerging, the available information on close analogs demonstrates its potential in mediating potent and selective protein degradation. The choice of the VHL E3 ligase system, facilitated by linkers like this compound, offers a powerful tool in the targeted protein degradation landscape. However, a careful comparison with alternative systems, such as those based on CRBN, is crucial for selecting the optimal degradation strategy for a given therapeutic target. The detailed protocols provided in this guide serve as a foundation for researchers to rigorously validate the efficacy and mechanism of their novel PROTAC molecules.

References

Optimizing Proteolysis: A Comparative Analysis of Linker Lengths in AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key determinant of a PROTAC's efficacy is the linker connecting the target-binding warhead to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparative analysis of different linker lengths for (S,R,S)-AHPC-based PROTACs, a class of degraders that recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Supported by experimental data, this guide aims to illuminate the structure-activity relationships that govern the performance of these potent protein degraders.

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] They function by forming a ternary complex between the POI and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component, while seemingly a simple tether, plays a crucial role in the stability and productivity of this ternary complex, ultimately dictating the efficiency of protein degradation.[1][2]

The Critical Role of the Linker in PROTAC Efficacy

The length and composition of the linker are paramount in determining a PROTAC's success. An optimal linker facilitates the proper spatial orientation of the POI and the E3 ligase, enabling efficient ubiquitin transfer. A linker that is too short may introduce steric hindrance, preventing the formation of a stable ternary complex. Conversely, an overly long linker might lead to unproductive binding modes where the lysine residues on the POI are not accessible for ubiquitination. Therefore, a systematic evaluation of linker length is essential in the optimization of any new PROTAC.

Comparative Analysis of Linker Length on Degradation Efficiency

To illustrate the impact of linker length on the efficacy of AHPC-based PROTACs, we have summarized quantitative data from a study on VHL-recruiting PROTACs targeting the SMARCA2 and BRD4 proteins. While not all PROTACs in this study are strictly AHPC-based, they utilize the same VHL E3 ligase ligand scaffold, making the findings highly relevant. The data highlights the non-linear relationship between linker length and degradation potency, emphasizing the need for empirical optimization for each target.

PROTACTargetLinker CompositionDC50 (nM)Dmax (%)
PROTAC 1 SMARCA2Pyridine linker~10>90
PROTAC 7 SMARCA2Longer, more flexible linker~100~70
PROTAC A BRD4PEG31998
PROTAC B BRD4PEG4998
PROTAC C BRD4PEG51898

Table 1: Comparative degradation data for VHL-based PROTACs with varying linkers targeting SMARCA2 and BRD4. Data is compiled from a study on affinity and cooperativity in ternary complex formation.[3]

The data in Table 1 demonstrates that for BRD4 degradation, a PEG4 linker (PROTAC B) resulted in the highest potency (lowest DC50 value), while both shorter (PEG3) and longer (PEG5) linkers led to a decrease in potency.[3] This "Goldilocks effect" is a common observation in PROTAC development, where an optimal linker length exists for maximal efficacy. For SMARCA2, a more rigid pyridine linker in PROTAC 1 was significantly more effective than a longer, more flexible linker in PROTAC 7, suggesting that linker rigidity can also be a critical factor.

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in evaluating PROTAC efficacy, the following diagrams illustrate the general mechanism of action and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein (POI) Target Protein (POI) Ternary Complex Ternary Complex Target Protein (POI)->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex mediates E3 Ligase (VHL) E3 Ligase (VHL) E3 Ligase (VHL)->Ternary Complex binds Ubiquitinated POI Ubiquitinated POI Ternary Complex->Ubiquitinated POI transfers Ubiquitin Ubiquitin Ubiquitin->Ternary Complex Proteasome Proteasome Ubiquitinated POI->Proteasome targeted to Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides degrades

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start Start Synthesize PROTAC Library (Varying Linker Lengths) Synthesize PROTAC Library (Varying Linker Lengths) Start->Synthesize PROTAC Library (Varying Linker Lengths) Cell Culture & Treatment Cell Culture & Treatment Synthesize PROTAC Library (Varying Linker Lengths)->Cell Culture & Treatment Biophysical Assays (ITC, SPR) Biophysical Assays (ITC, SPR) Synthesize PROTAC Library (Varying Linker Lengths)->Biophysical Assays (ITC, SPR) Western Blotting Western Blotting Cell Culture & Treatment->Western Blotting Quantify Protein Levels Quantify Protein Levels Western Blotting->Quantify Protein Levels Determine DC50 & Dmax Determine DC50 & Dmax Quantify Protein Levels->Determine DC50 & Dmax Analyze Data & Select Optimal Linker Analyze Data & Select Optimal Linker Determine DC50 & Dmax->Analyze Data & Select Optimal Linker Assess Ternary Complex Formation & Cooperativity Assess Ternary Complex Formation & Cooperativity Biophysical Assays (ITC, SPR)->Assess Ternary Complex Formation & Cooperativity Assess Ternary Complex Formation & Cooperativity->Analyze Data & Select Optimal Linker End End Analyze Data & Select Optimal Linker->End

Caption: A typical experimental workflow for evaluating PROTAC linker efficacy.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of PROTAC research. Below are generalized protocols for key experiments involved in the comparative analysis of AHPC-based PROTACs.

Synthesis of AHPC-based PROTACs with Varying Linker Lengths

A modular synthetic approach is typically employed for generating a library of PROTACs with different linker lengths. This often involves the synthesis of an AHPC-E3 ligase ligand armed with a reactive handle, and a warhead for the target protein with a complementary reactive group. The two fragments are then coupled using various linker precursors of different lengths (e.g., PEG or alkyl chains with terminal functional groups for amide bond formation or click chemistry).

General Procedure for PROTAC Synthesis via Amide Coupling:

  • Activate the Carboxylic Acid: To a solution of the linker precursor containing a carboxylic acid in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU or HBTU) and a base (e.g., DIPEA).

  • Coupling Reaction: Add the amine-functionalized warhead or AHPC-ligand to the activated linker solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Deprotection (if necessary): If a protecting group is present on the other end of the linker, remove it using appropriate conditions (e.g., TFA for Boc deprotection).

  • Second Coupling: Repeat the activation and coupling steps with the other PROTAC component (either the warhead or the AHPC-ligand).

  • Purification: Purify the final PROTAC product using reverse-phase HPLC.

Western Blotting for Protein Degradation

This technique is used to quantify the reduction in the target protein levels following PROTAC treatment.

  • Cell Culture and Treatment: Plate cells in appropriate culture vessels and allow them to adhere. Treat the cells with a serial dilution of each PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) and then incubate with a primary antibody specific to the target protein. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize them to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful biophysical technique used to measure the thermodynamics of binding interactions, including the formation of the ternary complex.

  • Sample Preparation: Prepare purified solutions of the target protein, the VHL-ElonginB-ElonginC (VBC) complex, and the PROTAC in the same dialysis buffer.

  • Titration: Load the PROTAC solution into the ITC syringe and the target protein solution into the sample cell.

  • Data Acquisition: Perform a series of injections of the PROTAC into the protein solution while measuring the heat changes associated with binding.

  • Ternary Complex Analysis: To assess ternary complex formation and cooperativity, titrate the VBC complex into a solution of the pre-formed POI-PROTAC binary complex.

  • Data Analysis: Analyze the resulting thermograms to determine binding affinities (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interactions. The cooperativity factor (α) can be calculated by comparing the binding affinity of the VBC complex to the POI-PROTAC binary complex with its affinity to the PROTAC alone.

Signaling Pathways and the Importance of Linker Optimization

The signaling pathways affected by PROTACs are determined by the function of the targeted protein. For instance, AHPC-based PROTACs targeting Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor signaling pathway, have been investigated. However, studies have shown that VHL-recruiting PROTACs were relatively inactive for BTK degradation, highlighting that the choice of E3 ligase is also a critical parameter in PROTAC design. In contrast, CRBN-recruiting PROTACs with optimized linkers have demonstrated potent BTK degradation.

For other targets like the BET family protein BRD4, a transcriptional coactivator involved in cell growth and proliferation, both VHL- and CRBN-based PROTACs have shown efficacy. The optimization of the linker in these PROTACs is crucial for achieving potent and selective degradation, thereby effectively downregulating oncogenic signaling pathways.

Conclusion

The length and composition of the linker are critical design elements in the development of potent and effective AHPC-based PROTACs. As the presented data and methodologies illustrate, a systematic approach to linker optimization is necessary to achieve optimal ternary complex formation and subsequent protein degradation. While general principles are emerging, the ideal linker for a given target and E3 ligase pair must be determined empirically. The experimental protocols provided in this guide offer a foundational framework for researchers to conduct their own comparative studies, accelerating the discovery and development of next-generation protein degraders.

References

A Comparative Guide to the In Vitro and In Vivo Activity of an (S,R,S)-Ahpc-Based PROTAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro and in vivo activity of MS21, a Proteolysis Targeting Chimera (PROTAC) that incorporates a derivative of the (S,R,S)-Ahpc von Hippel-Lindau (VHL) E3 ligase ligand. The performance of MS21 is compared with its parent small molecule inhibitor, AZD5363, offering insights into the efficacy of targeted protein degradation versus kinase inhibition for the serine/threonine kinase AKT.

Overview of Compared Molecules

MS21 is a VHL-recruiting PROTAC designed to induce the degradation of AKT.[1][2][3][4] It is synthesized using a derivative of the (S,R,S)-Ahpc VHL ligand, a linker, and an AKT-binding warhead derived from the potent pan-AKT inhibitor AZD5363.[1]

AZD5363 (Capivasertib) is a potent, orally bioavailable inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). It serves as the parent compound for the target-binding component of MS21.

In Vitro Activity Comparison

The in vitro activities of MS21 and AZD5363 were evaluated in various cancer cell lines to assess their potency in degrading or inhibiting AKT and their impact on cell proliferation.

ParameterMS21 (PROTAC)AZD5363 (Inhibitor)Cell Line(s)
Mechanism of Action Induces proteasomal degradation of AKTInhibits AKT kinase activity-
DC50 (AKT Degradation) 8.8 nMNot ApplicablePC-3 (Prostate Cancer)
IC50 (Kinase Inhibition) Not the primary mechanismAKT1: 3 nM, AKT2: 8 nM, AKT3: 8 nMCell-free assays
Effect on Cell Proliferation Potent inhibition of proliferation and induction of cell cycle arrestInhibition of proliferation in sensitive cell linesPC-3, MDA-MB-468, BT474

In Vivo Efficacy Comparison

The in vivo antitumor activity of MS21 and AZD5363 was assessed in xenograft mouse models of prostate and breast cancer.

ParameterMS21 (PROTAC)AZD5363 (Inhibitor)Animal Model
Administration 75 mg/kg, intraperitoneal injection, daily for 21 days25 mg/kg or 75 mg/kg, dailyNude mice with PC-3 or MDA-MB-468 xenografts
Tumor Growth Inhibition >90% in PC-3 xenografts; >80% in MDA-MB-468 xenografts~50% at a low dosePC-3 and MDA-MB-468 xenografts
Pharmacodynamic Effects Reduced total AKT protein levels in tumorsReduced phosphorylation of AKT substratesTumor tissues from xenograft models
Tolerability No significant weight loss or other overt toxicities reportedGenerally well-tolerated in preclinical modelsNude mice

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of the AKT PROTAC MS21 and a general workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC MS21 PROTAC Ternary_Complex PROTAC:AKT:VHL Ternary Complex PROTAC->Ternary_Complex AKT AKT Protein AKT->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_AKT Poly-ubiquitinated AKT Ternary_Complex->Ub_AKT Ubiquitination Cell_Survival Inhibition of Cell Survival & Proliferation Ternary_Complex->Cell_Survival Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_AKT->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: Mechanism of action of the AKT PROTAC MS21.

PROTAC_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation a Cell Viability Assays (e.g., MTS) b Western Blot for Protein Degradation a->b c Determine DC50 b->c d Xenograft Model Establishment c->d Proceed if potent in vitro activity e PROTAC Administration d->e f Tumor Volume Measurement e->f g Pharmacodynamic Analysis (e.g., Western Blot of Tumors) f->g

Caption: General experimental workflow for PROTAC evaluation.

Detailed Experimental Protocols

In Vitro Assays

Cell Lines and Culture: PC-3 (human prostate adenocarcinoma), MDA-MB-468 (human breast adenocarcinoma), and BT474 (human breast ductal carcinoma) cells were used. Cells were maintained in appropriate media supplemented with fetal bovine serum and antibiotics, and cultured at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AKT Degradation: Cells were seeded in 6-well plates and treated with varying concentrations of MS21 or DMSO as a control for the indicated times. Following treatment, cells were lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using a BCA assay. Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and blocked with 5% non-fat milk. Membranes were incubated with primary antibodies against total AKT and downstream signaling proteins (e.g., p-S6), as well as a loading control (e.g., β-actin). After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify protein levels.

Cell Proliferation Assay (MTS): Cells were seeded in 96-well plates and allowed to adhere overnight. They were then treated with a range of concentrations of MS21 or AZD5363 for 2 to 17 days. Cell viability was assessed using the CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS) according to the manufacturer's protocol. Absorbance was measured at 490 nm using a microplate reader. The half-maximal inhibitory concentration (IC50) for cell growth was calculated from dose-response curves.

DC50 Determination: The half-maximal degradation concentration (DC50) was determined by treating cells with a serial dilution of the PROTAC for a fixed time point (e.g., 24 hours). Protein levels of the target were quantified by Western blot or other quantitative methods. The DC50 value was calculated by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

In Vivo Xenograft Studies

Animal Models: Athymic nude mice were used for the xenograft studies. All animal experiments were conducted in accordance with institutional guidelines for animal care and use.

Xenograft Implantation: PC-3 or MDA-MB-468 cells were suspended in a mixture of media and Matrigel and injected subcutaneously into the flanks of the mice. Tumors were allowed to grow to a palpable size before the initiation of treatment.

Drug Formulation and Administration: MS21 was formulated for intraperitoneal (i.p.) injection. The vehicle used was not specified in the provided results. MS21 was administered daily at a dose of 75 mg/kg for 21 consecutive days.

Tumor Volume Measurement and Efficacy Evaluation: Tumor dimensions were measured regularly (e.g., twice a week) using calipers, and tumor volume was calculated using the formula: (length × width²) / 2. Animal body weights were also monitored as an indicator of toxicity. The antitumor efficacy was determined by comparing the tumor growth in the treated groups to the vehicle-treated control group.

Pharmacodynamic Analysis: At the end of the study, tumors were excised from a subset of animals at a specified time after the last dose. The tumors were homogenized, and protein lysates were prepared for Western blot analysis to confirm the degradation of the target protein (AKT) and modulation of downstream signaling pathways in the tumor tissue. Immunohistochemical (IHC) staining for markers like Ki-67 (proliferation) and cleaved caspase-3 (apoptosis) was also performed on tumor sections.

References

Assessing Ternary Complex Formation with (S,R,S)-Ahpc-C6-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The targeted degradation of proteins through the ubiquitin-proteasome system has emerged as a powerful therapeutic modality. Proteolysis-targeting chimeras (PROTACs), heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, are at the forefront of this revolution. The formation of a stable and cooperative ternary complex between the PROTAC, the target protein, and the E3 ligase is a critical determinant of degradation efficiency. This guide provides a comprehensive comparison of ternary complex formation involving PROTACs constructed with the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-Ahpc-C6-NH2, against alternative VHL-based and Cereblon (CRBN)-based PROTACs.

Performance Comparison of E3 Ligase Ligands and PROTACs

This compound incorporates the well-established VHL ligand VH032. The choice of E3 ligase ligand and the connecting linker profoundly impacts the efficacy of a PROTAC. Below is a comparative overview of key performance metrics for different VHL ligands and representative VHL- and CRBN-based PROTACs.

Ligand/PROTACE3 LigaseTarget ProteinBinary Binding Affinity (Kd, to E3 Ligase)Ternary Complex Cooperativity (α)Degradation Potency (DC50)Maximum Degradation (Dmax)
VH032 VHL-185 nM[1][2][3]---
VH101 VHL-44 nM---
MZ1 VHLBET Bromodomains (BRD4)~70 nM (to VHL)[4]7.4 (for BRD4 BD2)[5]25 - 920 nM (across BET proteins)>95%
ARV-110 (Bavdegalutamide) VHL (presumed)Androgen Receptor (AR)Not explicitly reportedNot explicitly reported~1 nM>90% in vivo
dBET1 CRBNBET Bromodomains (BRD4)Not explicitly reportedNot explicitly reported430 nM>95%
Representative VHL-based PROTAC (Hypothetical) VHLBRD4--15 nM>95%
Representative CRBN-based PROTAC (Hypothetical) CRBNBRD4--5 nM>95%

Note: The performance of a PROTAC is highly dependent on the specific target protein, linker length and composition, and the cellular context. The data presented here are for comparative purposes and may not be directly transferable across different systems.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The process begins with the formation of a ternary complex, which then triggers a cascade of events leading to the degradation of the target protein.

PROTAC_Signaling_Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., BRD4, AR) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ub_Cascade Ubiquitination Cascade Ternary_Complex->Ub_Cascade Catalyzes Ub Ubiquitin Ub->Ub_Cascade Polyubiquitinated_Target Polyubiquitinated Target Protein Ub_Cascade->Polyubiquitinated_Target Transfers Ub Proteasome 26S Proteasome Polyubiquitinated_Target->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflows and Protocols

The assessment of ternary complex formation is crucial for the development of effective PROTACs. A variety of biophysical and cellular assays are employed to characterize the binding affinities, kinetics, and cooperativity of these interactions.

Experimental Workflow for Assessing Ternary Complex Formation

Experimental_Workflow Start PROTAC Design & Synthesis Binary_Binding Binary Binding Assays (SPR, ITC, FP) Start->Binary_Binding Ternary_Complex_Formation Ternary Complex Formation Assays (SPR, ITC, NanoBRET) Binary_Binding->Ternary_Complex_Formation Cellular_Degradation Cell-Based Degradation Assays (Western Blot, Mass Spec) Ternary_Complex_Formation->Cellular_Degradation Data_Analysis Data Analysis & Cooperativity Calculation Cellular_Degradation->Data_Analysis Optimization Lead Optimization Data_Analysis->Optimization Optimization->Start Iterative Design End Candidate Selection Optimization->End Meets Criteria

Caption: General workflow for PROTAC development and evaluation.

Detailed Experimental Protocols

ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event.

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of binary and ternary complex formation.

Protocol:

  • Sample Preparation:

    • Prepare purified target protein and E3 ligase complex (e.g., VCB complex for VHL) in a matched buffer.

    • Dissolve the PROTAC in the same buffer. Ensure the final DMSO concentration is low and matched between the cell and syringe solutions to minimize heats of dilution.

  • Binary Titrations:

    • PROTAC into E3 Ligase: Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM) and the syringe with the PROTAC solution (10-20 fold higher concentration).

    • PROTAC into Target Protein: Fill the ITC cell with the target protein solution and the syringe with the PROTAC solution.

  • Ternary Titration:

    • Fill the ITC cell with a solution containing the E3 ligase pre-saturated with the target protein.

    • Fill the syringe with the PROTAC solution.

  • Data Analysis:

    • Integrate the raw data to obtain the heat change per injection.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, ΔH, and n for each interaction.

    • Calculate the cooperativity factor (α) using the binary and ternary binding affinities (α = Kdbinary / Kdternary).

SPR is a label-free technique that measures real-time biomolecular interactions by detecting changes in the refractive index at the surface of a sensor chip.

Objective: To determine the kinetics (kon, koff) and affinity (Kd) of binary and ternary complex formation.

Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL complex) onto a sensor chip.

  • Binary Interaction Analysis:

    • Flow a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics and affinity.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the PROTAC.

    • Flow these mixtures over the immobilized E3 ligase surface.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 binding) to determine the kinetic and affinity constants for both binary and ternary interactions.

    • Calculate the cooperativity factor (α).

NanoBRET™ is a proximity-based cellular assay that measures protein-protein interactions in live cells using bioluminescence resonance energy transfer (BRET).

Objective: To detect and quantify PROTAC-induced ternary complex formation in a physiological context.

Protocol:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor).

  • Assay Setup:

    • Seed the transfected cells into a multi-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to label the HaloTag-E3 ligase fusion protein.

  • PROTAC Treatment:

    • Add serial dilutions of the PROTAC to the wells.

  • Measurement:

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Immediately measure the donor and acceptor emissions using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio to determine the extent of ternary complex formation.

Conclusion

The selection of an appropriate E3 ligase ligand and linker is a critical step in the design of potent and selective PROTACs. While this compound provides a well-validated VHL-recruiting moiety, a thorough assessment of its performance in the context of a specific target protein is essential. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of ternary complex formation, enabling researchers to make informed decisions in the development of next-generation protein degraders. The comparative data highlights that while VHL-based PROTACs are broadly effective, CRBN-based counterparts can offer advantages in certain contexts, such as improved cell permeability. Ultimately, the optimal choice of E3 ligase and PROTAC architecture will be target and indication-specific, requiring empirical validation through rigorous biophysical and cellular characterization.

References

(S,R,S)-Ahpc-C6-NH2: A VHL E3 Ligase Ligand for Potent and Selective Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

(S,R,S)-Ahpc-C6-NH2 is a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comparative analysis of VHL-based PROTACs synthesized using this compound in key therapeutic areas, contrasting their performance with alternative protein degradation technologies and traditional small molecule inhibitors. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of key biological processes.

Advantages of VHL-based PROTACs in Oncology

PROTACs represent a paradigm shift in pharmacology, moving from occupancy-driven inhibition to event-driven protein degradation. By hijacking the cell's natural ubiquitin-proteasome system, PROTACs can eliminate target proteins entirely, offering several advantages over traditional inhibitors, particularly in overcoming drug resistance. The choice of the E3 ligase ligand is crucial for the efficacy and selectivity of a PROTAC. This compound, as a VHL ligand, offers distinct advantages in certain therapeutic contexts compared to other commonly used E3 ligase ligands like those for Cereblon (CRBN).

VHL-based PROTACs have demonstrated broad utility across a diverse range of tumor types. Their activity is often correlated with the expression levels of the VHL protein. In contrast, the efficacy of CRBN-based PROTACs can sometimes be suppressed in certain cancer cell lines.

Comparative Performance in Specific Oncological Targets

To illustrate the advantages of this compound-based PROTACs, this guide focuses on two clinically relevant targets in oncology: Bruton's Tyrosine Kinase (BTK) in B-cell malignancies and the BCR-ABL fusion protein in Chronic Myeloid Leukemia (CML).

Bruton's Tyrosine Kinase (BTK) Degradation

BTK is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition is a validated therapeutic strategy for various B-cell cancers. However, resistance to covalent BTK inhibitors like ibrutinib, often through mutations in the BTK active site (e.g., C481S), is a significant clinical challenge.

Table 1: Comparative Efficacy of BTK Degraders

Compound/PROTACE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)Reference
VHL-based PROTAC (Conceptual) VHLBTKMino~10-200>90%[1]
CRBN-based PROTAC (P13I) CRBNBTKRamos~10>90%[2]
CRBN-based PROTAC (MT-802) CRBNBTK (WT & C481S)XLA cells~15>99%[1]
CRBN-based PROTAC (NC-1) CRBNBTKMino2.297%[3]
Ibrutinib (Inhibitor) -BTKVariousIC50 ~0.5N/A[1]

Note: DC50 is the concentration for 50% maximal degradation; Dmax is the maximal degradation percentage. IC50 is the half-maximal inhibitory concentration. Data is compiled from multiple sources for illustrative comparison.

VHL-based PROTACs for BTK degradation have shown promise, although CRBN-recruiting PROTACs have been more extensively explored in the literature for this specific target. The key advantage of the PROTAC approach lies in its ability to degrade the entire BTK protein, including mutated forms that are resistant to conventional inhibitors. For instance, the CRBN-based PROTAC MT-802 effectively degrades both wild-type and C481S mutant BTK, a feat unattainable by ibrutinib.

BCR-ABL Degradation in Chronic Myeloid Leukemia (CML)

The BCR-ABL fusion protein is the pathogenic driver of CML. While tyrosine kinase inhibitors (TKIs) like imatinib have revolutionized CML treatment, resistance, often due to point mutations in the ABL kinase domain, remains a clinical hurdle.

Table 2: Comparative Efficacy of BCR-ABL Degraders

Compound/PROTACE3 Ligase RecruitedTargetCell LineDC50 (nM)Dmax (%)Reference
SIAIS178 (VHL-based) VHLBCR-ABLK5628.5>90%
CRBN-based PROTAC (Dasatinib-linker-CRBN) CRBNBCR-ABLK56230.5>90%
CRBN-based PROTAC (SIAIS056) CRBNBCR-ABLK5620.18>90%
Arg-PEG1-Dasa (N-end rule) UBR E3 ligasesBCR-ABLK5620.8598.8%
Imatinib (Inhibitor) -BCR-ABLK562IC50 ~250-500N/A

A VHL-based PROTAC, SIAIS178, which utilizes a derivative of (S,R,S)-Ahpc, has demonstrated potent degradation of the BCR-ABL oncoprotein with a DC50 of 8.5 nM. This highlights the potential of VHL-recruiting PROTACs to overcome resistance to TKIs by eliminating the pathogenic protein. Comparatively, CRBN-based PROTACs have also shown high potency, with some achieving sub-nanomolar DC50 values. Another innovative approach, employing single amino acid-based PROTACs that engage the N-end rule pathway, has also yielded highly potent BCR-ABL degraders.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PROTAC efficacy. Below are protocols for key experiments.

Western Blot Analysis for Protein Degradation (DC50 and Dmax Determination)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., K562 for BCR-ABL, Mino for BTK) at a suitable density in 6-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTAC compound in the appropriate cell culture medium. A typical concentration range would be from 1 nM to 10 µM.

  • Treat the cells with the different PROTAC concentrations for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

3. Protein Quantification:

  • Determine the protein concentration of the lysates using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Normalize the protein concentrations and prepare samples with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BTK or anti-ABL) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

5. Data Analysis:

  • Quantify the band intensities using densitometry software (e.g., ImageJ).

  • Normalize the target protein signal to the loading control signal.

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes upon PROTAC treatment, allowing for the assessment of selectivity.

1. Sample Preparation:

  • Treat cells with the PROTAC at a concentration known to induce significant degradation of the target protein and a vehicle control.

  • Lyse the cells and digest the proteins into peptides using trypsin.

  • Label the peptides from different conditions with isobaric tags (e.g., TMT or iTRAQ) for multiplexed analysis.

2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides by liquid chromatography.

  • Analyze the peptides by tandem mass spectrometry to determine their sequence and quantify their abundance.

3. Data Analysis:

  • Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.

  • Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.

  • The selectivity of the PROTAC is determined by the number of off-target proteins that are significantly degraded compared to the intended target.

Visualizing the Mechanisms

Diagrams generated using Graphviz (DOT language) illustrate the key pathways and workflows discussed.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., BTK, BCR-ABL) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of Action for a VHL-based PROTAC.

Western_Blot_Workflow A Cell Treatment with PROTAC B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Target & Loading Control) F->G H Secondary Antibody Incubation G->H I Signal Detection (ECL) H->I J Data Analysis (DC50 & Dmax) I->J

Caption: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound serves as a versatile and potent VHL ligand for the synthesis of PROTACs. The resulting VHL-based degraders offer significant advantages in therapeutic areas like oncology by enabling the targeted degradation of pathogenic proteins, including those that have developed resistance to traditional inhibitors. The choice between VHL and other E3 ligases like CRBN for PROTAC development depends on the specific target, its cellular location, and the desired selectivity profile. The experimental protocols and comparative data presented in this guide provide a framework for the rational design and evaluation of novel protein degraders, ultimately contributing to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

The Impact of Linker Composition on PROTAC Efficacy: A Side-by-Side Comparison Featuring (S,R,S)-Ahpc-C6-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in developing novel therapeutics. A key, and often empirically optimized, component of a PROTAC is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. The linker's length, composition, and rigidity significantly influence the efficacy, selectivity, and pharmacokinetic properties of the resulting molecule. This guide provides a side-by-side comparison of PROTACs utilizing an (S,R,S)-Ahpc-C6-NH2 derived VHL ligand-linker and other linker types, supported by experimental data to inform rational PROTAC design.

The this compound is a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 6-carbon alkyl (C6) linker with a terminal amine, ready for conjugation to a target protein ligand.[1][2][3][4] PROTACs incorporating such alkyl linkers are prevalent in early-stage discovery due to their synthetic tractability.[5] However, the seemingly simple choice between an alkyl chain and other linker types, such as polyethylene glycol (PEG), can have profound consequences on the degradation efficiency of the final PROTAC.

Comparative Analysis of Linker Performance in VHL-Based PROTACs

The selection of an optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. Experimental data from various studies highlights the differential impact of linker composition on PROTAC performance, as measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy.

A key example illustrating the critical role of the linker comes from the development of PROTACs targeting the F-box protein FBXO22 for degradation. A VHL-based PROTAC, AHPC(Me)-C6-NH2, which is structurally analogous to a PROTAC synthesized from this compound, demonstrated potent and selective degradation of FBXO22. In the same study, a series of CRBN-based PROTACs targeting FBXO22 were also synthesized with varying linkers. Interestingly, it was observed that while alkyl linkers longer than five carbons conferred moderate degradation activity, PROTACs with PEG linkers were found to be inactive. This provides a direct, albeit qualitative, comparison highlighting the superiority of an alkyl linker for this specific target.

Below is a summary of the performance of the VHL-based FBXO22 degrader with a C6 alkyl linker and a qualitative comparison with other linker types for the same target.

Table 1: Performance of PROTACs Targeting FBXO22 with Different Linkers

PROTAC NameE3 Ligase LigandLinker TypeTarget ProteinDC50 (nM)Dmax (%)Reference
AHPC(Me)-C6-NH2VHLC6 AlkylFBXO227799
Thalidomide-basedCRBN>C5 AlkylFBXO22-Moderate
Thalidomide-basedCRBNPEGFBXO22-Inactive

Further emphasizing the importance of linker composition, a study on VHL-based PROTACs targeting Extracellular signal-regulated kinase 5 (ERK5) systematically varied the linker structure while keeping the target and E3 ligase binders constant. This allows for a direct comparison of how different linkers impact cell permeability, a critical factor for PROTAC efficacy.

Table 2: Impact of Linker Composition on the Permeability of VHL-based ERK5 PROTACs

PROTACLinker TypeLinker Flexibility (Rotatable Bonds)cLogPCell Permeability (Papp, 10⁻⁶ cm/s)Reference
1 AliphaticHigh7.60.3
2 Ethylene GlycolHigh5.52.2
3 More RigidMedium6.60.9
4 More RigidMedium5.61.5
5 Most RigidLow6.50.5
6 Most Rigid (with IMHB)Low5.72.8

IMHB: Intramolecular Hydrogen Bond

These data suggest that for VHL-based PROTACs, more flexible and hydrophilic linkers like ethylene glycol can lead to better cell permeability compared to highly hydrophobic alkyl linkers. Furthermore, rigid linkers that can form intramolecular hydrogen bonds to shield polar surfaces can also enhance permeability.

Signaling Pathways and Experimental Workflow

The general mechanism of action for a PROTAC involves the recruitment of an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

A diagram illustrating the PROTAC-mediated protein degradation pathway.

A common target for PROTAC-mediated degradation is Bromodomain-containing protein 4 (BRD4), a member of the BET family of proteins that plays a crucial role in regulating the transcription of key oncogenes like c-MYC. Degradation of BRD4 by PROTACs has shown to be a more effective therapeutic strategy than inhibition in certain cancers.

BRD4_Signaling BRD4 Signaling and Degradation cluster_nucleus Nucleus cluster_protac PROTAC Action BRD4 BRD4 AcetylatedHistones Acetylated Histones BRD4->AcetylatedHistones Binds to Ubiquitination BRD4 Ubiquitination BRD4->Ubiquitination RNA_Pol_II RNA Polymerase II AcetylatedHistones->RNA_Pol_II Recruits Gene_Transcription Gene Transcription (e.g., c-MYC) RNA_Pol_II->Gene_Transcription Initiates Cell Proliferation & Survival Cell Proliferation & Survival Gene_Transcription->Cell Proliferation & Survival BRD4_PROTAC BRD4 PROTAC BRD4_PROTAC->BRD4 Binds VHL VHL E3 Ligase BRD4_PROTAC->VHL Recruits VHL->Ubiquitination Proteasomal_Degradation Proteasomal Degradation Ubiquitination->Proteasomal_Degradation Inhibition of\nCell Proliferation & Survival Inhibition of Cell Proliferation & Survival Proteasomal_Degradation->Inhibition of\nCell Proliferation & Survival

Signaling pathway of BRD4 and its degradation by a VHL-based PROTAC.

The following diagram outlines the typical workflow for determining the DC50 and Dmax of a PROTAC.

Experimental_Workflow Experimental Workflow for DC50/Dmax Determination A 1. Cell Seeding B 2. PROTAC Treatment (Varying Concentrations) A->B C 3. Cell Lysis B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. SDS-PAGE D->E F 6. Western Blot E->F G 7. Immunodetection (Primary & Secondary Antibodies) F->G H 8. Signal Detection (Chemiluminescence) G->H I 9. Densitometry Analysis H->I J 10. Data Analysis (Normalization & Curve Fitting) I->J K DC50 & Dmax Determination J->K

A typical experimental workflow for determining PROTAC efficacy.

Experimental Protocols

Western Blotting for PROTAC-Induced Degradation

This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.

1. Cell Culture and Treatment:

  • Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.

  • Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Prepare serial dilutions of the PROTAC compound in complete growth medium. A vehicle control (e.g., DMSO) should be included at the same final concentration.

  • Replace the old medium with the medium containing different concentrations of the PROTAC or vehicle control.

  • Incubate the cells for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

  • Run the gel to separate the proteins by size.

  • Transfer the separated proteins from the gel to a PVDF membrane.

4. Immunodetection:

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

5. Data Analysis:

  • Develop the blot using an ECL substrate and capture the chemiluminescent signal.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein band intensity to the corresponding loading control (e.g., GAPDH or β-actin).

  • Calculate the percentage of remaining protein for each PROTAC concentration relative to the vehicle control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The choice of linker is a critical determinant of a PROTAC's success. While the this compound moiety provides a synthetically accessible VHL ligand with a C6 alkyl linker, the optimal linker is highly target-dependent. As demonstrated with the FBXO22-targeting PROTACs, an alkyl linker can be superior to a PEG linker for a specific target. However, for other targets, the hydrophilicity and conformational flexibility of PEG linkers may be advantageous for cell permeability and overall efficacy. Therefore, a systematic evaluation of a diverse set of linkers, including varying lengths of alkyl chains, PEG chains, and more rigid structures, is paramount in the development of potent and selective PROTACs. The experimental protocols and comparative data presented here serve as a guide for researchers to make more informed decisions in the rational design of next-generation protein degraders.

References

Navigating the Selectivity Landscape of (S,R,S)-Ahpc-C6-NH2 Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Proteolysis Targeting Chimeras (PROTACs) is paramount for advancing safe and effective therapeutics. This guide provides an objective comparison of the performance of PROTACs built on the (S,R,S)-Ahpc-C6-NH2 linker, a common von Hippel-Lindau (VHL) E3 ligase recruiting element, supported by experimental data and detailed methodologies.

The specificity of a PROTAC is a critical determinant of its therapeutic window, with off-target degradation leading to potential toxicities. The this compound linker serves as a crucial bridge, connecting the target-binding warhead to the VHL E3 ligase. While the warhead dictates the primary target, the linker's length, composition, and attachment points can significantly influence the formation and stability of the ternary complex (Target-PROTAC-E3 ligase), thereby impacting selectivity. This guide delves into the cross-reactivity profiles of PROTACs utilizing this specific linker, offering insights into their broader cellular effects.

Quantitative Data Summary

To facilitate a clear comparison of cross-reactivity, the following table summarizes quantitative data from a key study on an this compound based PROTAC.

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)Off-Target Proteins Identified (Proteomics)Reference
AHPC(Me)-C6-NH2FBXO22Jurkat77>90%None significant at 1µM after 5h[1]
AHPC(Me)-C6-NH2FBXO22MOLT-4--FBXO22 was the only protein significantly degraded at 1µM after 5h. After 24h, FBXO22 remained the most degraded, with increased abundance of some known FBXO22 substrates (e.g., KDM4A). VHL levels were unaffected.[1]

Note: DC50 represents the concentration required for 50% degradation of the target protein, while Dmax indicates the maximum degradation achieved.

Experimental Protocols

The assessment of PROTAC cross-reactivity relies on a suite of sophisticated experimental techniques. Below are detailed methodologies for key assays cited in the evaluation of this compound based PROTACs.

Global Proteomics Analysis by Mass Spectrometry

This method provides an unbiased, proteome-wide view of protein abundance changes following PROTAC treatment, enabling the identification of off-target degradation events.[2][3]

1. Cell Culture and Treatment:

  • Culture cells (e.g., MOLT-4, Jurkat) to a sufficient density.

  • Treat cells with the PROTAC of interest at various concentrations (e.g., 1 µM) and for different durations (e.g., 5h, 24h). Include a vehicle control (e.g., DMSO).

2. Cell Lysis and Protein Extraction:

  • Harvest and wash the cells with ice-cold PBS.

  • Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant containing the proteome.

  • Determine protein concentration using a standard assay (e.g., BCA).

3. Protein Digestion:

  • Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide.

  • Digest proteins into peptides using a protease such as trypsin overnight at 37°C.[2]

4. Peptide Cleanup and Labeling (Optional):

  • Clean up the peptide mixture using solid-phase extraction (SPE).

  • For multiplexed quantitative analysis, label peptides with isobaric tags (e.g., Tandem Mass Tags - TMT) according to the manufacturer's protocol.

5. LC-MS/MS Analysis:

  • Analyze the peptide samples using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Separate peptides using liquid chromatography (LC) with a gradient optimized for proteomic analyses.

6. Data Analysis:

  • Perform peptide and protein identification by searching the acquired spectra against a relevant protein database (e.g., UniProt).

  • Quantify protein abundance based on label-free quantification (LFQ) intensities or reporter ion intensities for labeled experiments.

  • Identify proteins with statistically significant changes in abundance in PROTAC-treated samples compared to controls to pinpoint on-target and off-target effects.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement and can be adapted to assess off-target binding in a cellular context. The principle lies in the ligand-induced thermal stabilization of the target protein.

1. Cell Treatment:

  • Treat intact cells with the PROTAC or vehicle control for a defined period.

2. Thermal Challenge:

  • Heat the cell suspensions at a range of temperatures to induce protein denaturation and aggregation.

3. Cell Lysis and Fractionation:

  • Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

4. Protein Quantification:

  • Quantify the amount of soluble target protein remaining at each temperature using methods like Western blotting or mass spectrometry.

5. Data Analysis:

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the PROTAC indicates target engagement.

In Vitro Kinase Profiling

For PROTACs targeting kinases or where kinase off-targets are a concern, in vitro kinase profiling against a large panel of kinases is essential to determine selectivity.

1. Assay Preparation:

  • Prepare serial dilutions of the PROTAC.

  • In a multi-well plate, add the kinase reaction buffer, the specific kinase from a panel, and the diluted PROTAC or vehicle control.

2. Kinase Reaction:

  • Initiate the reaction by adding a mixture of the specific substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

3. Detection:

  • After a defined incubation period, stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity using a scintillation counter. Luminescence-based assays, such as ADP-Glo™, measure the amount of ADP produced, which is proportional to kinase activity.

4. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each PROTAC concentration compared to the control.

  • Determine the IC50 value (the concentration of PROTAC that inhibits 50% of the kinase activity) for each kinase to quantify the selectivity profile.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and biological context, the following diagrams are provided.

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Target Degraded Peptides Proteasome->Degraded_Target Degradation Proteomics_Workflow cluster_workflow Quantitative Proteomics Workflow start Cell Culture & PROTAC Treatment lysis Cell Lysis & Protein Extraction start->lysis digestion Protein Digestion (Trypsin) lysis->digestion cleanup Peptide Cleanup & Labeling (TMT) digestion->cleanup lcms LC-MS/MS Analysis cleanup->lcms data_analysis Data Analysis: Identification & Quantification lcms->data_analysis result Identification of On- and Off-Targets data_analysis->result CETSA_Workflow cluster_cetsa CETSA Workflow start_cetsa Cell Treatment with PROTAC/Vehicle heating Thermal Challenge (Temperature Gradient) start_cetsa->heating lysis_cetsa Cell Lysis heating->lysis_cetsa centrifugation Centrifugation to Separate Soluble & Aggregated Proteins lysis_cetsa->centrifugation quantification Quantification of Soluble Protein (e.g., Western Blot) centrifugation->quantification analysis_cetsa Data Analysis: Generate Melting Curve quantification->analysis_cetsa result_cetsa Confirmation of Target Engagement analysis_cetsa->result_cetsa

References

A Comparative Guide to (S,R,S)-Ahpc-C6-NH2 in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving field of targeted protein degradation (TPD), the strategic selection of E3 ligase ligands is paramount to the successful development of potent and selective therapeutics. Among the various available ligands, (S,R,S)-Ahpc-C6-NH2, a derivative of the von Hippel-Lindau (VHL) E3 ligase ligand VH032, has emerged as a valuable building block in the construction of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive review of the applications and outcomes of this compound, offering a comparative analysis with alternative approaches and detailing key experimental protocols for its evaluation.

This compound: A Key Component in VHL-based PROTACs

This compound is a synthetic E3 ligase ligand-linker conjugate.[1] It incorporates a well-characterized ligand for the VHL E3 ubiquitin ligase and a C6 amine linker, facilitating its conjugation to a target protein binder to form a heterobifunctional PROTAC.[2] The fundamental role of this molecule is to hijack the VHL E3 ligase, bringing it into proximity with a protein of interest (POI) to induce its ubiquitination and subsequent degradation by the proteasome.

A notable application showcasing the potential of the (S,R,S)-Ahpc scaffold is the development of (S,R,S)-AHPC(Me)-C6-NH2 , a methylated derivative, as a potent and selective degrader of the E3 ligase FBXO22.[3] This demonstrates the versatility of this chemical scaffold in creating effective protein degraders.

Performance Comparison: VHL vs. Other E3 Ligase Recruiters

The choice of E3 ligase is a critical determinant of a PROTAC's efficacy and selectivity. The two most commonly recruited E3 ligases are VHL and Cereblon (CRBN).[4] PROTACs utilizing this compound fall into the category of VHL-based degraders.

FeatureVHL-based PROTACs (e.g., using this compound)CRBN-based PROTACs (e.g., using thalidomide derivatives)
Expression Profile Broadly expressed across many tissues, making VHL-based PROTACs often active in a wide range of cell lines.[5]Expression can be variable, with some cancer cell lines showing low or inactive CRBN, potentially limiting the activity of CRBN-based PROTACs.
Substrate Specificity The VHL binding pocket is more defined, which can lead to higher selectivity for the target protein and potentially fewer off-target effects.CRBN has a broader substrate scope, which can sometimes lead to the degradation of unintended proteins, such as zinc-finger transcription factors.
Complex Stability Tends to form more stable ternary complexes with the target protein and E3 ligase.May form more transient ternary complexes.
Subcellular Localization Primarily cytoplasmic.Can be found in both the nucleus and cytoplasm.

A direct comparison of a VHL-recruiting PROTAC, ARV-771 , and a CRBN-recruiting PROTAC, dBET1 , both targeting the BET family of proteins, highlights these differences. While both are effective degraders, the broader applicability of VHL-based PROTACs in various cancer cell lines has been noted.

Quantitative Data for (S,R,S)-AHPC(Me)-C6-NH2 as an FBXO22 Degrader

As a specific example of the utility of the (S,R,S)-Ahpc scaffold, the methylated derivative, (S,R,S)-AHPC(Me)-C6-NH2, has been shown to be a potent and selective degrader of the E3 ligase FBXO22.

CompoundTargetCell LineDC50Dmax
(S,R,S)-AHPC(Me)-C6-NH2FBXO22Jurkat77 nM99%

This data demonstrates the high potency and efficacy achievable with this chemical scaffold.

Alternative Targeted Protein Degradation Technologies

While PROTACs are a dominant modality in TPD, several alternative strategies are emerging, each with unique mechanisms and potential advantages.

  • Molecular Glues: These are small molecules that induce a neo-interface between an E3 ligase and a target protein, leading to the target's degradation. Unlike PROTACs, they are monovalent and generally have lower molecular weights, which can lead to better pharmacokinetic properties.

  • Lysosome-Targeting Chimeras (LYTACs): These molecules are designed to degrade extracellular and membrane-bound proteins by linking them to lysosome-targeting receptors.

  • Autophagy-Targeting Chimeras (AUTACs): These compounds hijack the autophagy pathway to degrade target proteins, which may be particularly useful for degrading protein aggregates.

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the evaluation of PROTACs. Below are detailed protocols for key experiments.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the extent of target protein degradation induced by a PROTAC.

1. Cell Culture and Treatment:

  • Plate cells at a suitable density and allow them to adhere overnight.
  • Prepare serial dilutions of the PROTAC compound in cell culture medium.
  • Treat cells with the PROTAC dilutions and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Incubate on ice for 30 minutes.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA assay.
  • Normalize the protein concentration of all samples with lysis buffer.

4. SDS-PAGE and Western Blotting:

  • Prepare protein samples by adding Laemmli buffer and boiling.
  • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.
  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
  • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.
  • Detect the signal using a chemiluminescent substrate and an imaging system.
  • Probe the membrane for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

5. Data Analysis:

  • Quantify the band intensities using densitometry software.
  • Normalize the target protein band intensity to the corresponding loading control.
  • Calculate the percentage of protein remaining relative to the vehicle-treated control.
  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Biophysical Assays for Ternary Complex Characterization

Understanding the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) is crucial for optimizing PROTAC design. Techniques like Surface Plasmon Resonance (SPR), Bio-layer Interferometry (BLI), and Isothermal Titration Calorimetry (ITC) are commonly used.

SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time.

1. Immobilization:

  • Immobilize a biotinylated E3 ligase (e.g., VHL complex) onto a streptavidin-coated sensor chip.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binding affinity (KD) of the PROTAC for the E3 ligase.
  • In a separate experiment, immobilize the target protein and inject the PROTAC to determine the KD for the target protein.

3. Ternary Complex Formation:

  • Inject a mixture of the target protein and the PROTAC at various concentrations over the immobilized E3 ligase.
  • An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
  • Analyze the data to determine the kinetics (kon, koff) and affinity (KD) of the ternary complex formation.

BLI is another optical biosensing technique used to measure biomolecular interactions.

1. Sensor Loading:

  • Immerse streptavidin-coated biosensors in a solution containing the biotinylated E3 ligase to load the protein onto the sensor tip.

2. Baseline Establishment:

  • Move the loaded sensors to a buffer-only well to establish a stable baseline.

3. Association:

  • Move the sensors to wells containing a mixture of the target protein and the PROTAC at different concentrations. The binding of the complex to the immobilized E3 ligase will cause a shift in the interference pattern, which is measured in real-time.

4. Dissociation:

  • Move the sensors back to a buffer-only well to measure the dissociation of the complex.

5. Data Analysis:

  • Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (kon, koff) and the affinity (KD).

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.

1. Sample Preparation:

  • Prepare solutions of the E3 ligase, target protein, and PROTAC in the same buffer to minimize heats of dilution.
  • Accurately determine the concentrations of all components.

2. Titration:

  • To study the ternary complex, place a solution of the E3 ligase in the sample cell.
  • Fill the injection syringe with a solution containing a pre-mixed complex of the target protein and the PROTAC.
  • Perform a series of small injections of the syringe solution into the sample cell.

3. Data Analysis:

  • The heat change after each injection is measured.
  • The data is plotted as heat change per injection versus the molar ratio of the titrant to the sample.
  • Fit the resulting isotherm to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in the application and evaluation of this compound-based PROTACs, the following diagrams illustrate key workflows and pathways.

PROTAC_Mechanism cluster_cell Cell PROTAC This compound based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Recruited Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Targeted Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of action for a PROTAC utilizing this compound to recruit the VHL E3 ligase.

Western_Blot_Workflow start Start: Cell Treatment with PROTAC lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (anti-POI) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis: Quantification, DC50, Dmax detection->analysis end End analysis->end

Caption: Experimental workflow for determining PROTAC efficacy using Western Blotting.

Biophysical_Assays cluster_spr_bli Real-time, Label-free Kinetics cluster_itc Thermodynamics title Biophysical Characterization of Ternary Complex Formation spr Surface Plasmon Resonance (SPR) output Binding Affinity (KD) Kinetics (kon, koff) Stoichiometry (n) Thermodynamics (ΔH, ΔS) spr->output bli Bio-layer Interferometry (BLI) bli->output itc Isothermal Titration Calorimetry (ITC) itc->output

Caption: Overview of biophysical assays for characterizing PROTAC ternary complex formation.

References

Safety Operating Guide

Proper Disposal of (S,R,S)-Ahpc-C6-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, treat (S,R,S)-Ahpc-C6-NH2 as hazardous chemical waste. All disposal procedures must be conducted in accordance with institutional and local environmental health and safety (EHS) guidelines.

This guide provides essential safety and logistical information for the proper disposal of this compound, a synthesized E3 ligase ligand-linker conjugate used in PROTAC technology.[1][2] Adherence to these procedures is critical for ensuring personnel safety and environmental protection. As a novel chemical entity, it should be handled with the appropriate precautions for a substance of unknown toxicity.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are wearing the appropriate Personal Protective Equipment (PPE). All handling of solid this compound and its solutions should be performed inside a certified chemical fume hood to minimize inhalation risk.

Recommended Personal Protective Equipment:

  • Gloves: Chemically resistant nitrile gloves.

  • Eye Protection: Safety goggles or glasses with side shields.

  • Lab Coat: A standard laboratory coat is required.

Quantitative Data Summary

ParameterInformation/ValueSource/Regulation
GHS Hazard Classification Assumed to be an irritant (skin and eye) and potentially harmful if swallowed or inhaled. Should be handled as a substance of unknown toxicity.General guidance for novel research chemicals
Primary Disposal Route Licensed hazardous waste facility via controlled incineration.[3]
Waste Container Requirements Tightly sealed, chemically compatible, and clearly labeled hazardous waste container.[3]
Environmental Precautions Do not discharge into sewer systems or the environment.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department. The following steps provide a procedural framework:

  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be treated as hazardous chemical waste.

    • Segregate solid waste from liquid waste into separate, compatible containers. Do not mix this waste stream with other chemical waste unless explicitly permitted by your EHS office.

  • Waste Containment and Labeling:

    • Solid Waste: Collect in a designated, leak-proof container with a secure lid.

    • Liquid Waste: Collect in a chemically compatible (e.g., high-density polyethylene or glass) container with a screw-top cap.

    • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity or concentration, and the date of accumulation.

  • Storage of Waste:

    • Store sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory.

    • This area should be secure, away from general laboratory traffic, and in secondary containment to prevent spills.

  • Arranging for Disposal:

    • Once your waste container is full or ready for pickup, follow your institution's specific procedures to request a hazardous waste collection from the EHS department. This may involve an online request form or a direct phone call.

    • Under no circumstances should this compound or its solutions be disposed of down the drain.

  • Decontamination of Glassware and Surfaces:

    • Thoroughly decontaminate all non-disposable glassware and surfaces that have come into contact with the compound.

    • Triple rinse glassware with a suitable solvent (e.g., ethanol or acetone). The first rinsate must be collected and disposed of as hazardous liquid waste.

    • Wipe down surfaces with an appropriate cleaning agent and dispose of the cleaning materials as solid hazardous waste.

  • Disposal of Empty Containers:

    • The original container of this compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the empty container with a suitable solvent, collecting all rinsate as hazardous liquid waste. After decontamination, the container can typically be disposed of in the regular trash, but confirm this with your institution's EHS guidelines.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_storage Storage & Pickup cluster_disposal Final Disposal start This compound Waste (Solid or Liquid) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste Streams ppe->segregate solid_waste Solid Waste Container (Contaminated Labware, etc.) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Unused Solutions, Rinsate) segregate->liquid_waste Liquid label_waste Label Container: 'Hazardous Waste' Chemical Name Date solid_waste->label_waste liquid_waste->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request EHS Pickup store->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup final_disposal Licensed Hazardous Waste Facility (Incineration) ehs_pickup->final_disposal

Caption: Disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S,R,S)-Ahpc-C6-NH2
Reactant of Route 2
Reactant of Route 2
(S,R,S)-Ahpc-C6-NH2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.